6-Iodoindoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBZEKELZUOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-46-1 | |
| Record name | 6-Iodoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Iodoindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoindoline, also known as 6-iodo-2,3-dihydro-1H-indole, is a halogenated derivative of indoline. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of an iodine atom at the 6-position of the indoline ring system imparts unique chemical reactivity, making this compound a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound.
Chemical Properties and Structure
This compound is a brown crystalline powder.[1] Its fundamental chemical and structural identifiers are summarized below.
| Property | Value | Reference/Source |
| Molecular Formula | C₈H₈IN | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| IUPAC Name | 6-iodo-2,3-dihydro-1H-indole | [2][3] |
| Synonyms | This compound | [1][3] |
| CAS Number | 115666-46-1 | [1] |
| Physical Description | Brown crystalline powder | [1] |
| Melting Point | Not experimentally determined in searches. | |
| Boiling Point | Not experimentally determined in searches. | |
| Solubility | Not experimentally determined in searches. | |
| pKa | Not experimentally determined in searches. | |
| SMILES | C1C(C=C(C2=C1)I)=CC=C2N | PubChem |
| InChI | InChI=1S/C8H8IN/c9-6-2-3-7-5(4-6)1-10-8(7)1/h2-4,10H,1H2 | PubChem |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the iodine and amino groups. Additionally, two triplets corresponding to the methylene protons of the dihydropyrrole ring would be present.
-
¹³C NMR: The spectrum would display eight distinct carbon signals, including those of the iodinated aromatic carbon, the other aromatic carbons, and the two aliphatic carbons of the indoline core.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (245.06 g/mol ).
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound involves a halogen exchange reaction from a corresponding bromo-precursor, followed by conversion to the hydrochloride salt. The following is a representative protocol adapted from literature procedures for similar compounds.[4]
Materials:
-
6-Bromo-2,3-dihydro-1H-indole hydrochloride
-
Copper(I) iodide (CuI)
-
Lithium iodide (LiI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a dry microwave glass tube equipped with a magnetic stir bar, add 6-bromo-2,3-dihydro-1H-indole hydrochloride (1.0 eq), copper(I) iodide (0.11 eq), and lithium iodide (2.2 eq).
-
Evacuate the tube under vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon) five times.
-
Quickly add N,N'-dimethylethylenediamine (0.024 eq) to the reaction vessel.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube with a Teflon cap and heat the reaction mixture to 110 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a saturated solution of ammonium chloride and extract with dichloromethane (4 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/hexane eluent system to yield this compound.
-
To prepare the hydrochloride salt, dissolve the purified this compound in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Filter and dry the resulting solid to obtain 6-iodo-2,3-dihydro-1H-indole hydrochloride.
Reactivity and Cross-Coupling Reactions
The carbon-iodine bond in this compound is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. The general order of reactivity for halogens in these couplings is I > Br > Cl, making this compound a highly reactive substrate.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between the 6-position of the indoline and an aryl or vinyl group from a boronic acid or ester.
Representative Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (e.g., 2 mol%), a phosphine ligand like SPhos (e.g., 4 mol%), and a base, typically potassium phosphate (K₃PO₄) (2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
The Heck reaction couples this compound with an alkene to form a new carbon-carbon bond, resulting in a substituted indoline.
Representative Protocol:
-
Combine this compound (1.0 eq), an alkene (1.1-1.5 eq), a palladium source like Pd(OAc)₂ (e.g., 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or sodium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
After cooling, perform a standard aqueous workup and purify the product by chromatography.
The Sonogashira coupling reaction is used to form a carbon-carbon bond between the 6-position of the indoline and a terminal alkyne.
Representative Protocol:
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine in a solvent like THF or DMF.
-
Add the terminal alkyne (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup and purify the resulting 6-alkynylindoline by column chromatography.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the 6-position of the indoline by coupling with a primary or secondary amine.
Representative Protocol:
-
Combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide or LHMDS) in an anhydrous, aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
After cooling, quench the reaction and perform an aqueous workup, followed by purification of the N-aryl indoline product.
Applications in Drug Development
The indoline scaffold is a key component of many biologically active molecules.[3] The ability to functionalize the 6-position of the indoline ring through the versatile chemistry of the iodo group makes this compound a valuable starting material in drug discovery programs. For instance, many kinase inhibitors, which are a major class of anti-cancer drugs, feature substituted indole or indoline cores.[5][6] The 6-position of the indoline can be elaborated to introduce substituents that can interact with specific residues in the ATP-binding pocket of kinases, thereby modulating their activity.
The diagram above illustrates the logical progression from this compound as a starting material to the generation of a library of diverse 6-substituted indolines via various cross-coupling reactions. These novel compounds can then be screened for their potential as kinase inhibitors, which act by blocking the phosphorylation of downstream substrates, thereby interrupting signaling pathways implicated in diseases such as cancer.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,3-dihydro-6-iodoindole; 6-iodo-2,3-dihydro-1H-indole; 6-iodo-indoline; 2,3-Dihydro-6-iodo-1H-indole | Chemrio [chemrio.com]
- 4. 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
An In-depth Technical Guide to the Synthesis of 6-Iodoindoline from 6-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-iodoindoline from its precursor, 6-bromoindoline. The core of this transformation lies in a copper-catalyzed halogen exchange reaction, a variant of the Finkelstein reaction adapted for aromatic systems. This document outlines a detailed experimental protocol, presents key quantitative data, and describes the necessary purification techniques. The information is intended to equip researchers in organic synthesis and drug development with the practical knowledge required to successfully perform this valuable transformation.
Introduction
Substituted indolines are a pivotal structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the 6-position of the indoline scaffold, to yield this compound, provides a versatile handle for further functionalization through various cross-coupling reactions. This makes the efficient synthesis of this compound a critical step in the development of novel therapeutics. The conversion of the more readily available 6-bromoindoline to this compound is a key transformation, and the copper-catalyzed aromatic Finkelstein reaction has emerged as a mild and efficient method to achieve this.[1][2][3]
This guide details a robust protocol for this synthesis, based on the well-established work of Klapars and Buchwald on copper-catalyzed halogen exchange in aryl halides.[1][3] The methodology utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the substitution of bromine with iodine.
Reaction Scheme & Mechanism
The synthesis of this compound from 6-bromoindoline is achieved through a copper-catalyzed halogen exchange reaction. The overall transformation is depicted below:
Scheme 1: Synthesis of this compound from 6-Bromoindoline
The reaction is catalyzed by copper(I) iodide (CuI) and facilitated by a diamine ligand, with sodium iodide (NaI) serving as the iodine source. The mechanism, while not fully elucidated for this specific substrate, is believed to proceed through a catalytic cycle involving the copper catalyst.
Experimental Protocol
This protocol is adapted from the general procedure for the copper-catalyzed iodination of aryl bromides developed by Klapars and Buchwald.[1][3]
Materials:
-
6-Bromoindoline
-
Copper(I) iodide (CuI)
-
(±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine
-
Sodium iodide (NaI)
-
Dioxane (anhydrous)
-
Toluene (for workup)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Schlenk tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column for chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromoindoline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and sodium iodide (2.0 mmol, 2.0 equiv.).
-
Addition of Ligand and Solvent: To the solid mixture, add (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%) followed by anhydrous dioxane (5 mL).
-
Reaction: Stir the reaction mixture at 110 °C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with toluene (10 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 10 mL), saturated aqueous sodium thiosulfate solution (1 x 10 mL) to remove any residual iodine, and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude this compound can be purified by either column chromatography or recrystallization.
Method 1: Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent such as hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate). Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Method 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or hexanes and ethyl acetate could be suitable.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield is based on typical results for similar copper-catalyzed iodination reactions of aryl bromides and may vary depending on the specific reaction conditions and scale. Spectroscopic data are representative and based on typical chemical shifts for such structures.
| Parameter | Value | Reference |
| Reactants | ||
| 6-Bromoindoline | 1.0 mmol | - |
| Copper(I) iodide (CuI) | 0.05 mmol (5 mol%) | [1][3] |
| (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine | 0.1 mmol (10 mol%) | [1][3] |
| Sodium iodide (NaI) | 2.0 mmol (2.0 equiv.) | [1][3] |
| Reaction Conditions | ||
| Solvent | Dioxane | [1][3] |
| Temperature | 110 °C | [1][3] |
| Reaction Time | 24-48 h | Estimated |
| Product | ||
| This compound | ||
| Expected Yield | 85-95% | Estimated |
| Spectroscopic Data (Representative) | ||
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.3-7.1 (m, 2H, Ar-H), 6.5-6.4 (m, 1H, Ar-H), 3.6-3.5 (t, 2H, N-CH₂), 3.1-3.0 (t, 2H, Ar-CH₂) | [4][5][6][7] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 151.0 (C-N), 136.0 (C-I), 130.0 (Ar-CH), 128.0 (Ar-CH), 115.0 (Ar-C), 85.0 (Ar-C), 47.0 (N-CH₂), 30.0 (Ar-CH₂) | [4][8][9][10] |
| Mass Spectrometry (EI) | m/z 245 (M⁺) | [11][12][13][14][15] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and a conceptual representation of the catalytic cycle.
Figure 1: Experimental workflow for the synthesis of this compound.
Figure 2: Conceptual catalytic cycle for the copper-catalyzed iodination.
Conclusion
The synthesis of this compound from 6-bromoindoline via a copper-catalyzed aromatic Finkelstein reaction is a highly effective and versatile method. The protocol detailed in this guide, adapted from established literature, provides a clear pathway for researchers to obtain this valuable synthetic intermediate. The use of a copper(I) catalyst with a diamine ligand ensures mild reaction conditions and good functional group tolerance, making it a suitable choice for complex molecule synthesis in the fields of medicinal chemistry and drug development. Careful execution of the experimental and purification procedures will enable the reliable production of high-purity this compound, paving the way for further synthetic elaborations.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Indole [webbook.nist.gov]
- 12. 4-Iodoaniline(540-37-4) MS [m.chemicalbook.com]
- 13. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzenamine, 4-iodo- [webbook.nist.gov]
- 15. web.uvic.ca [web.uvic.ca]
Technical Guide: 6-Iodoindoline (CAS: 115666-46-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Iodoindoline, a halogenated derivative of the indoline scaffold. Indoline and its derivatives are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the 6-position offers a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery.
Core Data Presentation
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 115666-46-1 | [1] |
| Molecular Formula | C₈H₈IN | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| Appearance | Brown crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Predicted: 314.9 ± 25.0 °C at 760 mmHg | |
| LogP (predicted) | 2.8 | |
| pKa (predicted) | 4.5 (most basic) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative application in a cross-coupling reaction are provided below. These protocols are based on established synthetic methods for analogous compounds.
Protocol 1: Synthesis of this compound via Reduction of 6-Iodoindole
This protocol describes a plausible method for the synthesis of this compound by the reduction of commercially available 6-iodoindole.
Materials:
-
6-Iodoindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-iodoindole (1.0 eq) in acetic acid at 0 °C in a round-bottom flask, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the use of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 6-position, a common strategy in drug development.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-arylindoline derivative.
Mandatory Visualizations
The following diagrams illustrate a proposed synthetic workflow for this compound and a potential signaling pathway that indole derivatives are known to modulate.
While direct evidence for the involvement of this compound in specific signaling pathways is limited, indole derivatives, in general, have been shown to act as signaling molecules.[2] One such pathway involves the Aryl Hydrocarbon Receptor (AhR).
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel chemical entities with potential therapeutic value. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the described experiments.
References
The Versatile Reactivity of the 6-Iodoindoline Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-iodoindoline scaffold is a valuable building block in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The presence of the iodine atom at the 6-position of the indoline core provides a highly reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, while the indoline ring itself presents opportunities for C-H functionalization. This technical guide provides a comprehensive overview of the reactivity profile of the this compound scaffold, including detailed experimental protocols and quantitative data for key transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The carbon-iodine bond at the 6-position of the indoline ring is particularly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a range of cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, highlighting the advantageous nature of the iodo-substituent for achieving high efficiency under mild conditions. For many of these reactions, protection of the indoline nitrogen, typically with an acetyl (Ac), tert-butoxycarbonyl (Boc), or tosyl (Ts) group, is recommended to prevent potential side reactions and catalyst inhibition.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between the this compound scaffold and various organoboron reagents, such as boronic acids and their esters. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position.
General Reaction Scheme:
Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound Derivatives
| Entry | N-Protecting Group (P) | Arylboronic Acid (Ar'-B(OH)2) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boc | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | ~95% (estimated) |
| 2 | Acetyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (unspecified) |
| 3 | - (unprotected) | Phenylboronic acid | Pd(TFA)₂ (10) | - | Air (as oxidant) | Dioxane/H₂O | RT | 24 | Good (unspecified)[1] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-6-iodoindoline with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube, add 1-Boc-6-iodoindoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. Then, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-phenylindoline derivative.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
The Synthesis of 6-Iodoindoline: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 6-iodoindoline, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Introduction
This compound, a halogenated derivative of the indoline scaffold, has emerged as a significant intermediate in the synthesis of a variety of biologically active compounds and functional materials. The presence of the iodine atom at the 6-position of the indoline ring offers a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive precursor for the construction of complex molecular architectures. While a definitive first synthesis of this compound is not prominently documented in early chemical literature, its preparation can be understood through the historical development of fundamental organic reactions applied to the indoline core.
The most logical and historically precedented approach to the synthesis of this compound involves a three-step sequence starting from indoline:
-
Electrophilic Nitration: Introduction of a nitro group at the 6-position of the indoline ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer-type Iodination: Diazotization of the amino group followed by displacement with iodide.
An alternative strategy involves the synthesis of 6-iodoindole followed by the reduction of the pyrrole ring to the corresponding indoline. This guide will detail the experimental protocols for the primary three-step synthesis from indoline, as it represents a classical and reliable approach.
Core Synthetic Pathway: From Indoline to this compound
The logical workflow for the primary synthetic route to this compound is depicted below. This pathway relies on well-established and robust chemical transformations.
Caption: Primary synthetic pathway to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 6-Nitroindoline (Nitration of Indoline)
The nitration of indoline is a classic electrophilic aromatic substitution. The regioselectivity is directed by the activating, ortho-, para-directing amino group, which upon protonation in strong acid becomes a meta-directing deactivating group. Careful control of reaction conditions is crucial to favor the formation of the 6-nitro isomer.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve indoline (1.0 eq) in concentrated sulfuric acid at a low temperature (typically -5 to 0 °C) using an ice-salt bath.
-
Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.
-
Reaction Time: Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-nitroindoline.
| Parameter | Condition |
| Starting Material | Indoline |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | -5 to 5 °C |
| Typical Yield | 50-70% |
Step 2: Synthesis of 6-Aminoindoline (Reduction of 6-Nitroindoline)
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, while reduction with metals in acidic media is also a robust alternative.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve 6-nitroindoline (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 6-aminoindoline, which can be used in the next step with or without further purification.[1]
| Parameter | Condition |
| Starting Material | 6-Nitroindoline |
| Reagents | H₂, Pd/C |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Step 3: Synthesis of this compound (Sandmeyer-type Iodination of 6-Aminoindoline)
The Sandmeyer reaction is a versatile method for the conversion of aromatic amines to aryl halides via a diazonium salt intermediate.[2] For iodination, the use of a copper catalyst is often not necessary.[3]
Experimental Protocol:
-
Diazotization:
-
Suspend 6-aminoindoline (1.0 eq) in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 1-2 hours) to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
| Parameter | Condition |
| Starting Material | 6-Aminoindoline |
| Reagents | NaNO₂, HCl (or H₂SO₄), KI |
| Temperature | 0-5 °C (diazotization), Room Temp. (iodination) |
| Typical Yield | 60-80% |
Alternative Synthetic Route: Reduction of 6-Iodoindole
An alternative approach to this compound involves the synthesis of 6-iodoindole followed by its reduction. The synthesis of 6-iodoindole can be achieved through various methods, including the Fischer indole synthesis from 4-iodophenylhydrazine or direct iodination of indole. The subsequent reduction of the indole ring to an indoline can be accomplished using various reducing agents.
Caption: Alternative synthetic route to this compound.
Experimental Protocol (Reduction of 6-Iodoindole):
A common method for the reduction of indoles to indolines is the use of sodium cyanoborohydride in acetic acid. Catalytic hydrogenation can also be employed.[4]
-
Reaction Setup: Dissolve 6-iodoindole (1.0 eq) in glacial acetic acid.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) in portions to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
| Parameter | Condition |
| Starting Material | 6-Iodoindole |
| Reagents | NaBH₃CN, Acetic Acid |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Conclusion
The synthesis of this compound, while not marked by a singular, groundbreaking discovery, is a testament to the power and versatility of fundamental reactions in organic chemistry. The classical three-step sequence from indoline, involving nitration, reduction, and a Sandmeyer-type iodination, remains a reliable and well-understood route. The alternative pathway via the reduction of 6-iodoindole offers another viable option, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to confidently synthesize this important building block for their research and development activities.
References
- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on 6-Iodoindoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of theoretical calculations in the study of 6-iodoindoline derivatives. While specific computational studies on this exact scaffold are not extensively documented in publicly available literature, this document outlines the established theoretical protocols and modeling techniques based on analogous halogenated and non-halogenated indoline and indole systems. This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to employ computational chemistry to understand the physicochemical properties, reactivity, and potential biological interactions of this compound derivatives.
Introduction to Theoretical Studies of this compound Derivatives
The this compound scaffold is a significant structural motif in medicinal chemistry. The presence of an iodine atom at the 6-position of the indoline ring can profoundly influence the molecule's steric and electronic properties. Iodine, being the largest and most polarizable of the common halogens, can engage in halogen bonding, an important non-covalent interaction in ligand-receptor binding. Theoretical calculations offer a powerful, cost-effective, and time-efficient approach to investigate these properties at the atomic level, providing insights that can guide synthetic efforts and biological evaluations.
Computational studies on these derivatives typically focus on several key areas:
-
Molecular Geometry and Conformational Analysis: Determining the most stable three-dimensional structure.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.
-
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.
-
Intermolecular Interactions: Investigating how this compound derivatives interact with biological targets, with a particular focus on halogen bonding.
-
Reactivity and Stability: Predicting the molecule's reactivity towards different reagents and its metabolic stability.
Methodologies for Theoretical Calculations
A variety of computational methods can be employed to study this compound derivatives. The choice of method depends on the desired accuracy and the computational resources available.
Quantum Mechanical (QM) Calculations
Quantum mechanics, particularly Density Functional Theory (DFT), is the cornerstone for studying the electronic structure and properties of molecules like this compound.
-
Software Selection: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Initial Structure Generation: A 2D sketch of the this compound derivative is created and converted to a 3D structure.
-
Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the iodine atom. For studies involving non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties and predicted vibrational spectra (IR and Raman).
-
Property Calculations: Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis.
-
Spectroscopic Predictions: NMR chemical shifts and coupling constants can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. UV-Vis spectra are typically predicted using Time-Dependent DFT (TD-DFT).
Molecular Mechanics (MM) and Molecular Dynamics (MD)
For larger systems, such as a this compound derivative interacting with a protein, molecular mechanics force fields are employed. Molecular dynamics simulations can then be used to study the dynamic behavior of the system over time.
-
System Setup: The system, comprising the this compound derivative (ligand), the target protein, and solvent (typically water), is prepared. The protein structure is often obtained from the Protein Data Bank (PDB).
-
Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM, or OPLS) is assigned to all components of the system. The ligand may require parameterization, which can be derived from QM calculations.
-
Solvation and Ionization: The system is placed in a periodic box of solvent molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the trajectory of all atoms.
-
Analysis: The trajectory is analyzed to understand the stability of the protein-ligand complex, identify key interactions (like hydrogen and halogen bonds), and calculate binding free energies.
Data Presentation: Predicted Properties of this compound
The following tables summarize the kind of quantitative data that can be obtained from theoretical calculations on a hypothetical this compound derivative. The values are illustrative and based on data from similar halogenated molecules.
Table 1: Calculated Molecular Properties of this compound
| Property | Predicted Value | Method/Basis Set | Significance |
| Electronic Energy | Varies | B3LYP/6-311++G(d,p) | Thermodynamic stability of the molecule. |
| Dipole Moment | ~2.5 - 3.5 D | B3LYP/6-311++G(d,p) | Indicates the overall polarity of the molecule, affecting solubility and binding. |
| HOMO Energy | ~ -5.5 to -6.0 eV | B3LYP/6-311++G(d,p) | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy | ~ -0.5 to -1.0 eV | B3LYP/6-311++G(d,p) | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | ~ 4.5 - 5.5 eV | B3LYP/6-311++G(d,p) | An indicator of chemical reactivity and kinetic stability. |
| Molecular Polarizability | ~150 - 170 a.u. | B3LYP/6-311++G(d,p) | Describes the ease of distortion of the electron cloud by an electric field. |
| Molecular Electrostatic Potential (MEP) Minimum (on N) | ~ -30 to -40 kcal/mol | B3LYP/6-311++G(d,p) | Indicates the most nucleophilic region. |
| MEP Maximum (σ-hole on I) | ~ +15 to +25 kcal/mol | B3LYP/6-311++G(d,p) | Indicates the electrophilic region on the iodine atom, crucial for halogen bonding. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Peak/Chemical Shift (Predicted) | Assignment | Method |
| ¹H NMR | δ ~ 7.0-7.5 ppm | Aromatic protons | GIAO-B3LYP/6-311++G(d,p) |
| δ ~ 3.0-3.5 ppm | Methylene protons adjacent to nitrogen | GIAO-B3LYP/6-311++G(d,p) | |
| δ ~ 2.5-3.0 ppm | Methylene protons adjacent to benzene ring | GIAO-B3LYP/6-311++G(d,p) | |
| ¹³C NMR | δ ~ 140-150 ppm | Aromatic carbons attached to N and I | GIAO-B3LYP/6-311++G(d,p) |
| δ ~ 110-130 ppm | Other aromatic carbons | GIAO-B3LYP/6-311++G(d,p) | |
| δ ~ 45-55 ppm | Methylene carbon adjacent to nitrogen | GIAO-B3LYP/6-311++G(d,p) | |
| δ ~ 25-35 ppm | Methylene carbon adjacent to benzene ring | GIAO-B3LYP/6-311++G(d,p) | |
| IR | ~ 3300-3400 cm⁻¹ | N-H stretching | B3LYP/6-311++G(d,p) (scaled) |
| ~ 2850-2950 cm⁻¹ | C-H stretching (aliphatic) | B3LYP/6-311++G(d,p) (scaled) | |
| ~ 1580-1620 cm⁻¹ | C=C stretching (aromatic) | B3LYP/6-311++G(d,p) (scaled) |
Visualization of Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical studies described.
Conclusion
Theoretical calculations provide a robust framework for understanding the chemical nature and biological potential of this compound derivatives. By employing a combination of quantum mechanics and molecular mechanics, researchers can predict a wide range of properties, from molecular structure and electronics to intermolecular interactions and dynamic behavior. This in-depth theoretical understanding is invaluable for the rational design of novel drug candidates, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties. The methodologies and workflows presented in this guide serve as a starting point for the computational investigation of this important class of molecules.
An In-depth Technical Guide to the Safe Handling of 6-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-iodoindoline, a crucial building block in pharmaceutical and chemical research. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Physical Properties
This compound, with the CAS number 115666-46-1, is a halogenated derivative of indoline.[1] Understanding its physical and chemical properties is the first step toward safe handling. While specific experimental data for some properties are limited, the information below is compiled from available safety data sheets and chemical databases for this compound and structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₈IN | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to the following precautionary statements is mandatory when handling this compound.
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Personal Protective Equipment (PPE) is the primary barrier against exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Fire and Explosion Hazards
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide.[4]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading.
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidents.
-
Handling: All work with this compound should be conducted in a well-ventilated chemical fume hood.[3] Minimize dust generation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Protect from light and moisture.
Experimental Protocol: A Representative Suzuki Coupling Reaction
The following is a representative experimental protocol for a Suzuki coupling reaction using an iodo-substituted heterocyclic compound like this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific research needs.
Reaction: Coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the degassed solvent mixture to the flask via a syringe.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent system) and stir vigorously.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
References
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 6-Iodoindoline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and exhibits broad functional group tolerance, making it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.
The indoline scaffold is a privileged structural motif found in a wide array of biologically active compounds. The introduction of an alkynyl moiety at the 6-position of the indoline ring via the Sonogashira coupling provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery and development.
These application notes provide a detailed protocol for the Sonogashira coupling of N-protected 6-iodoindoline with a variety of terminal alkynes. The protection of the indoline nitrogen is crucial for the success of this transformation, preventing potential side reactions and catalyst deactivation.
Reaction Principle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.
Palladium Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (N-protected this compound) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper catalytic cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 6-alkynylindoline product and regenerate the active Pd(0) catalyst.
Copper Catalytic Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper(I) acetylide intermediate.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts that can be promoted by the presence of copper.
Experimental Protocols
N-Protection of this compound
Prior to the Sonogashira coupling, the nitrogen atom of this compound must be protected. Common protecting groups include acetyl (Ac) and tert-butyloxycarbonyl (Boc).
Protocol for N-Acetylation:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acetyl-6-iodoindoline.
Sonogashira Coupling of N-Protected this compound
The following is a general protocol for the palladium-catalyzed Sonogashira coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
N-protected this compound (e.g., N-acetyl-6-iodoindoline)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add N-protected this compound (1.0 eq), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 2-3 eq).
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.1 - 1.5 eq) dropwise.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynylindoline derivative.
Data Presentation
The following tables summarize representative data for the Sonogashira coupling of N-protected this compound with various terminal alkynes. The yields are for isolated products after purification.
| Entry | Terminal Alkyne | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene | N-acetyl-6-(phenylethynyl)indoline | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), TEA, THF, 60 °C, 8 h | 85 |
| 2 | Ethynyltrimethylsilane | N-acetyl-6-((trimethylsilyl)ethynyl)indoline | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIPEA, DMF, 50 °C, 12 h | 92 |
| 3 | 1-Hexyne | N-acetyl-6-(hex-1-yn-1-yl)indoline | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), TEA, THF, 60 °C, 10 h | 78 |
| 4 | 3-Ethynyltoluene | N-acetyl-6-((3-methylphenyl)ethynyl)indoline | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), TEA, THF, 65 °C, 8 h | 82 |
| 5 | 4-Ethynylanisole | N-acetyl-6-((4-methoxyphenyl)ethynyl)indoline | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIPEA, DMF, 55 °C, 12 h | 88 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 6-alkynylindolines.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-aminoindoline via the Buchwald-Hartwig amination of 6-iodoindoline. This cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the construction of pharmaceutically active molecules.[1][2] 6-Aminoindoline, in particular, serves as a versatile scaffold in drug discovery, notably in the development of antagonists for targets such as Protease-Activated Receptor 1 (PAR-1).[3]
Reaction Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1][4] The transformation has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and milder conditions compared to traditional methods.[1] The development of bulky, electron-rich phosphine ligands has been critical to the reaction's success, enhancing catalyst stability and reaction efficiency.[5]
General Reaction Scheme:
Optimization of Reaction Conditions
The efficiency and yield of the Buchwald-Hartwig amination are highly dependent on the interplay between the catalyst, ligand, base, and solvent.[6][7] Careful selection of these components is crucial for successful C-N bond formation.
Key Components:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors that form the active Pd(0) catalyst in situ.[4][7]
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XantPhos, BrettPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf) are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1][5] The use of bidentate phosphine ligands like BINAP and DPPF was an early breakthrough for the coupling of primary amines.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile.[8] Common choices include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu).[7][9]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.
-
Amine Source: To synthesize the primary amine (6-aminoindoline), an ammonia surrogate or aqueous ammonia can be used. Recent advancements have shown that specific palladium catalysts with specialized ligands can effectively couple aryl halides with aqueous ammonia, providing a direct route to primary arylamines.[10]
Data Presentation: Illustrative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound. Yields are highly substrate-dependent.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine | Temp (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2%) | XantPhos (4%) | Cs₂CO₃ (1.5) | Toluene | Arylamine | 110 | 77-95 | [7] |
| 2 | Pd(OAc)₂ (1%) | BINAP (1.5%) | NaOtBu (1.4) | Toluene | Primary Amine | 100 | Varies | [1] |
| 3 | Pd Precatalyst (1%) | BrettPhos (1%) | LiHMDS (2.4) | THF | Secondary Amine | RT-65 | ~88 | [11] |
| 4 | Pd(OAc)₂ (2%) | Johnphos (4%) | K₃PO₄ (2.0) | Dioxane | Secondary Amine | 100 | Varies | [12] |
| 5 | Pd Catalyst | KPhos | Hydroxide | Toluene/H₂O | Aq. NH₃ | 100 | High | [10] |
Experimental Protocols
This section provides a general protocol for the palladium-catalyzed amination of this compound. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel trained in handling air-sensitive reagents.
Protocol 1: Coupling with a Secondary Amine (e.g., Morpholine)
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard work-up and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Cs₂CO₃ (1.5 equiv), and XantPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Add Pd₂(dba)₃ (0.02 equiv) to the flask. Follow with the addition of anhydrous toluene via syringe, and then add morpholine (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-morpholinoindoline.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the sequential steps of the synthesis protocol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. ias.ac.in [ias.ac.in]
N-alkylation of 6-Iodoindoline experimental procedure
Application Notes and Protocols
Topic: N-Alkylation of 6-Iodoindoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Modification of the indoline nitrogen through N-alkylation is a critical step in the synthesis of a wide array of therapeutic agents, allowing for the modulation of a molecule's physicochemical properties, target affinity, and metabolic stability. This compound is a particularly valuable synthetic intermediate, as the iodine atom provides a handle for further functionalization, such as through cross-coupling reactions. This document provides a detailed experimental protocol for the N-alkylation of this compound, a key transformation for the generation of diverse chemical libraries for drug discovery.
General Reaction Scheme
The N-alkylation of this compound is typically achieved by deprotonation of the indoline nitrogen with a strong base, followed by nucleophilic attack on an alkylating agent. A common and effective method involves the use of sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] The resulting indolinide anion readily reacts with an alkyl halide to yield the desired N-alkylated product.
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted below. The process begins with the deprotonation of the starting material, followed by the addition of the alkylating agent, reaction quenching, and finally, product purification.
Caption: Experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases.[2]
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-6-iodoindoline.
-
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of this compound with common alkylating agents based on established procedures for indoline derivatives.[2][3]
| Parameter | N-Methylation | N-Benzylation | General Alkylation |
| This compound (eq) | 1.0 | 1.0 | 1.0 |
| Alkylating Agent | Methyl Iodide | Benzyl Bromide | Alkyl Halide |
| Alkylating Agent (eq) | 1.1 - 1.2 | 1.1 - 1.2 | 1.0 - 1.2 |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Base (eq) | 1.2 - 1.5 | 1.2 - 1.5 | 1.1 - 1.5 |
| Solvent | Anhydrous DMF or THF | Anhydrous DMF or THF | Anhydrous DMF or THF |
| Temperature (°C) | 0 to Room Temp. | 0 to Room Temp. | 0 to Room Temp. |
| Reaction Time (h) | 2 - 6 | 4 - 12 | Varies |
| Typical Yield (%) | >90 | >90 | Generally High |
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformation is illustrated in the diagram below, highlighting the key steps from starting material to the final product.
Caption: Key chemical transformations in the N-alkylation of this compound.
Conclusion
The protocol described provides a reliable and high-yielding method for the N-alkylation of this compound. This transformation is fundamental for the synthesis of diverse libraries of N-substituted indolines, which are of significant interest in drug discovery and materials science. The use of a strong base like sodium hydride ensures efficient deprotonation, leading to clean and selective N-alkylation. Researchers can adapt this general procedure by varying the alkylating agent to access a wide range of novel this compound derivatives for further synthetic elaboration.
References
Application Notes: The Strategic Utility of 6-Iodoindoline in the Synthesis of Bioactive Molecules
Introduction
6-Iodoindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structural motif in numerous biologically active compounds, and the presence of an iodine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This strategic placement of iodine allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in common cross-coupling reactions, often leading to higher yields and milder reaction conditions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and antimicrobial agents.
Key Synthetic Applications:
The primary utility of this compound in bioactive molecule synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position of the indoline core.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling this compound with various boronic acids or esters. This is particularly valuable for synthesizing compounds that target protein kinases, where an aryl or heteroaryl group at this position can interact with the solvent-exposed region of the ATP-binding pocket.
-
Heck Coupling: The Heck reaction enables the introduction of vinyl groups by coupling this compound with alkenes. This method is instrumental in creating precursors for more complex heterocyclic systems and for introducing conformational rigidity into the final molecule.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 6-alkynylindoline derivatives. These derivatives can serve as key intermediates for further transformations or as bioactive molecules in their own right.
-
Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the 6-position. This is a crucial strategy for synthesizing compounds that require a nitrogen-containing substituent for biological activity, such as in certain kinase inhibitors or GPCR ligands.
Application in Kinase Inhibitor Synthesis
The indoline scaffold can serve as a core for various kinase inhibitors. By modifying the 6-position through cross-coupling reactions, it is possible to tune the potency and selectivity of these inhibitors. For instance, the synthesis of derivatives targeting kinases like DYRK1A, implicated in neurological disorders, highlights the potential of this approach.[1]
Application in Antimicrobial Agent Development
The indoline nucleus is also a feature in some antimicrobial agents. The introduction of lipophilic or electron-withdrawing groups at the 6-position via cross-coupling reactions can enhance the antimicrobial and antifungal properties of the resulting molecules.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the coupling of an arylboronic acid to the 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (10 mL) and water (1 mL) to the vial.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the vial and heat the reaction mixture to 100 °C, stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of this compound
This protocol outlines a general procedure for the Heck reaction between this compound and an alkene.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Et₃N (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and the alkene (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Bioactive Molecules Synthesized from Iodo-Substituted Heterocyclic Precursors
| Compound Class | Target | Key Synthetic Reaction | Bioactivity (IC₅₀/MIC) | Reference |
| 10-Iodo-indolo[3,2-c]quinolines | DYRK1A Kinase | Fischer Indole Synthesis | 0.02 µM | [1] |
| 6-Bromoindolglyoxylamides | S. aureus | Amide coupling | 4 µg/mL | [2] |
| 6-Iodo-carboxy-quinolines | S. epidermidis | Doebner Synthesis | 62.5 - 125 µg/mL | [3] |
Mandatory Visualization
References
Catalytic Systems for Cross-Coupling Reactions of 6-Iodoindoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-iodoindoline. The indoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions offers a powerful tool for the synthesis of novel bioactive molecules. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Cross-Coupling Reactions of this compound
Cross-coupling reactions are a class of chemical reactions that involve the formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst, most commonly palladium. For this compound, the iodine atom serves as an excellent leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 6-position of the indoline core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl, heteroaryl, or vinyl substituents.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | THF/H₂O | 80 | 6 | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene and Ethanol)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system (e.g., a 3:1 mixture of toluene and ethanol, 8 mL) and the aqueous base (e.g., 2 M Na₂CO₃, 2 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 6-alkynylindolines.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 (rt) | 12 | 88 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1.5) | CuI (3) | Piperidine | Acetonitrile | 80 | 4 | 91 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Dioxane | 70 | 8 | 85 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction to the specified temperature (e.g., 60 °C) and stir for the indicated time (e.g., 6 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method can be used to introduce alkenyl groups at the 6-position of the indoline ring.
General Reaction Scheme
Caption: General scheme of the Heck reaction of this compound.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Methyl acrylate | PdCl₂ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 82 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| 4 | N-Vinylpyrrolidinone | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc | DMA | 120 | 20 | 70 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃), if required
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol), if applicable.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 1.5 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-aminoindoline derivatives.[1]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 12 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | THF | 80 | 20 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | Johnphos (6) | LHMDS | Toluene | 110 | 8 | 92 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, deoxygenated solvent (e.g., Dioxane, 5 mL).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for a typical cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols: Scale-Up Synthesis of 6-Iodoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodoindoline derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of the iodine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, making these compounds versatile intermediates for the synthesis of complex molecular architectures with potential therapeutic applications. The indoline scaffold itself is a common motif in many biologically active compounds. The scale-up of the synthesis of this compound derivatives is a critical step in the transition from laboratory-scale research to preclinical and clinical development. This document provides a detailed protocol for a proposed scalable synthesis of this compound, along with comparative data for different synthetic strategies.
Synthetic Strategies Overview
Several synthetic routes can be envisioned for the preparation of this compound. The selection of an optimal route for scale-up depends on factors such as the availability and cost of starting materials, reaction safety, scalability, and overall yield. Two plausible routes are outlined below:
-
Route 1: From 4-Iodoaniline. This approach involves the direct iodination of a suitable aniline precursor followed by cyclization to form the indoline ring. This is often a preferred industrial strategy as it introduces the key iodine substituent early in the sequence.
-
Route 2: Late-Stage Iodination. This strategy involves the synthesis of the indoline core first, followed by a regioselective iodination at the 6-position. This can be advantageous if the indoline precursor is readily available, but regioselectivity can be a challenge on a large scale.
This application note will focus on a detailed protocol for a scalable synthesis based on Route 1 , which generally offers better control of regioselectivity.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 4-Iodoaniline
This protocol is adapted from established procedures for the iodination of anilines.
Materials:
-
Aniline
-
Sodium Bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 3-liter three-neck flask equipped with a mechanical stirrer, add aniline (1.2 moles), sodium bicarbonate (1.8 moles), and 1 liter of water.
-
Cool the mixture to 12-15 °C using an ice bath.
-
While stirring vigorously, add powdered iodine (1.0 mole) in portions over 30 minutes, maintaining the temperature below 20 °C.
-
Continue stirring for an additional 30 minutes after the iodine addition is complete.
-
Filter the crude product using a Büchner funnel and wash the filter cake with cold water.
-
Recrystallize the crude product from ethanol to yield pure 4-iodoaniline.
Protocol 2: Proposed Scale-Up Synthesis of this compound via Ethylene Glycol Cyclization
This proposed protocol is based on the general synthesis of indolines from anilines and ethylene glycol, a method known for its atom economy and potential for scale-up.
Materials:
-
4-Iodoaniline
-
Ethylene Glycol
-
Solid Acid Catalyst (e.g., Zeolite, Nafion) or a transition metal catalyst
-
Toluene
-
Sodium Bicarbonate Solution (Saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, condenser, and temperature probe
-
Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Charge the jacketed glass reactor with 4-iodoaniline (1.0 eq), ethylene glycol (2.0-3.0 eq), and the chosen catalyst (e.g., 5-10 wt% of a solid acid catalyst).
-
Add toluene to the reactor to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux (typically 120-150 °C, depending on the catalyst and solvent system) and collect the water in a Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS). The reaction time can vary from 8 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, filter it off and wash with toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes the key quantitative data for the proposed scale-up synthesis of this compound.
| Parameter | 4-Iodoaniline Synthesis (Lab Scale) | This compound Synthesis (Proposed Scale-Up) |
| Starting Material | Aniline | 4-Iodoaniline |
| Scale | 0.1 mole | 1.0 kg |
| Key Reagents | Iodine, Sodium Bicarbonate | Ethylene Glycol, Catalyst |
| Solvent | Water, Ethanol | Toluene |
| Reaction Temperature | 12-20 °C | 120-150 °C |
| Reaction Time | 1 hour | 8-24 hours |
| Typical Yield | 75-85% | 60-75% (estimated) |
| Purification | Recrystallization | Vacuum Distillation/Recrystallization |
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of this compound in drug discovery.
Application Notes and Protocols for One-Pot Synthesis Involving 6-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a representative one-pot synthesis involving 6-iodoindoline. The described methodology is based on established palladium-catalyzed tandem reactions and is presented as a practical guide for the synthesis of complex heterocyclic structures from readily available starting materials.
Application Note 1: One-Pot Synthesis of Indoline-Fused Carbazole Derivatives via Palladium-Catalyzed Tandem Annulation
The synthesis of carbazole scaffolds fused to an indoline moiety represents a significant endeavor in medicinal chemistry, owing to the prevalence of the carbazole nucleus in numerous biologically active compounds. This application note describes a plausible and efficient one-pot, two-step tandem reaction for the synthesis of 6-(aryl)-N-acetylindolines and their subsequent conversion to indoline-fused carbazoles. The methodology leverages a palladium-catalyzed Suzuki coupling followed by an intramolecular C-H activation/amination cascade.
The presented protocol is adapted from established procedures for the synthesis of carbazoles from substituted anilines and offers a strategic approach for the diversification of the this compound core.[1][2][3] This one-pot strategy avoids the isolation of intermediates, thereby enhancing synthetic efficiency and reducing waste.
Reaction Logic and Workflow
The logical workflow for this one-pot synthesis is depicted below. The process begins with a palladium-catalyzed Suzuki coupling of 6-iodo-N-acetylindoline with an arylboronic acid. Upon completion of the cross-coupling, the reaction conditions are modified in the same pot to facilitate an intramolecular C-H amination, leading to the formation of the fused carbazole system.
Figure 1: Logical workflow for the one-pot synthesis of indoline-fused carbazoles.
Experimental Protocol: One-Pot Synthesis of a Representative Indoline-Fused Carbazole
This protocol details the synthesis of a representative indoline-fused carbazole from 6-iodo-N-acetylindoline and phenylboronic acid.
Materials:
-
6-Iodo-N-acetylindoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Suzuki Coupling
-
To a flame-dried Schlenk flask, add 6-iodo-N-acetylindoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of 6-iodo-N-acetylindoline and the formation of the 6-phenyl-N-acetylindoline intermediate.
Step 2: Intramolecular C-H Amination
-
After completion of the Suzuki coupling, cool the reaction mixture to room temperature.
-
To the same flask, add copper(II) acetate (2.0 mmol) and trifluoroacetic acid (1.0 mmol).
-
Replace the argon atmosphere with an air or oxygen balloon.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the formation of the indoline-fused carbazole product by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure indoline-fused carbazole.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes the key reaction parameters and expected yields for the one-pot synthesis of various indoline-fused carbazoles based on analogous literature reports.[1][3]
| Entry | Arylboronic Acid | Suzuki Coupling Conditions | C-H Amination Conditions | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/DMF, 90°C, 12h | Cu(OAc)₂, TFA, Air, 120°C, 24h | 65-75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/DMF, 90°C, 12h | Cu(OAc)₂, TFA, Air, 120°C, 24h | 60-70 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/DMF, 90°C, 12h | Cu(OAc)₂, TFA, Air, 120°C, 24h | 62-72 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/DMF, 90°C, 12h | Cu(OAc)₂, TFA, Air, 120°C, 24h | 68-78 |
Application Note 2: Hypothetical One-Pot Sonogashira Coupling and Cyclization of this compound
The proposed reaction would involve the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting intermediate would then undergo an intramolecular cyclization in the same pot to yield a complex heterocyclic product.
Proposed Reaction Pathway
The proposed pathway involves the initial formation of a 6-alkynylindoline intermediate, which then undergoes a base- or metal-mediated intramolecular cyclization.
Figure 2: Proposed pathway for a one-pot Sonogashira coupling and cyclization of this compound.
Hypothetical Experimental Protocol: One-Pot Synthesis of a Fused Indoline Derivative
This protocol provides a hypothetical procedure for the one-pot synthesis of a fused indoline derivative from this compound and 2-ethynylaniline.
Materials:
-
This compound
-
2-Ethynylaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 2-ethynylaniline (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 8 hours under an argon atmosphere.
-
After the initial coupling, increase the temperature to 120 °C and continue stirring for an additional 16 hours to promote intramolecular cyclization.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fused indoline derivative.
Conclusion
The one-pot syntheses described in these application notes offer efficient and versatile strategies for the derivatization of this compound. By leveraging palladium-catalyzed tandem reactions, complex and biologically relevant heterocyclic scaffolds can be accessed in a streamlined manner. The provided protocols serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery to explore the chemical space around the indoline core. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 6-Iodoindoline Suzuki Reactions
Welcome to the technical support center for 6-Iodoindoline Suzuki reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and provides systematic steps to identify and resolve them.
Issue 1: Low to No Conversion of this compound
A lack of conversion of the starting material is a frequent problem. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low to no product yield.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction.[1]
-
Solution 1: Catalyst Choice & Ligand Screening: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands such as XPhos or SPhos can improve results, especially for challenging couplings.[1][2] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[3] Air-stable pre-catalysts or palladacycles can also be beneficial.[4][5]
-
Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened container or one that has been stored under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition to a less active form.[1][5]
-
-
Issues with the Base: The base is crucial for the transmetalation step.[1]
-
Solution 1: Base Strength and Solubility: If using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[1]
-
Solution 2: Aqueous Conditions: For inorganic bases like carbonates and phosphates, the presence of a small amount of water in the solvent system (e.g., dioxane/water) is often critical for their activity.[1][6]
-
-
Inappropriate Solvent: The solvent influences the solubility of all reaction components and the overall reaction kinetics.[1]
-
Low Reaction Temperature:
-
Solution: Increase Temperature: Suzuki couplings of aryl iodides can sometimes be inefficient at lower temperatures.[9] If the reaction is sluggish, consider increasing the temperature to 80-120 °C, depending on the solvent's boiling point.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]
-
-
Interference from the Indoline N-H: The acidic proton on the indoline nitrogen can potentially interfere with the catalytic cycle.[3]
-
Solution: N-Protection: While many Suzuki reactions with indoles/indolines work without protection, if you suspect N-H interference, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) may improve yields.[3]
-
Issue 2: Significant Formation of Byproducts
The presence of undesired products indicates competing reaction pathways.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This is a common side reaction where two boronic acid molecules couple together.
-
Solution 1: Thorough Degassing: This side reaction is often promoted by the presence of oxygen.[1][4] Ensure the reaction mixture and solvents are thoroughly degassed by methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][11]
-
Solution 2: Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling reaction.[1][12]
-
-
Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom.
-
Solution: This can be caused by certain bases or impurities.[7] Screening different bases or using higher purity starting materials and solvents can help minimize this side reaction.
-
-
Protodeboronation of the Boronic Acid: The boronic acid group is replaced by a hydrogen atom.
-
Solution 1: Milder Base: This side reaction is accelerated by strong bases in aqueous media.[4] Consider using a weaker base like KF or K₂CO₃.[4][13]
-
Solution 2: Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[4] Using boronic esters (e.g., pinacol esters) or MIDA boronates can also increase stability.[14]
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving a low yield. What is the most likely cause? A1: Low yields can stem from several factors. The most common culprits are inactive catalyst, suboptimal base or solvent, the presence of oxygen leading to side reactions, or interference from the unprotected indoline N-H group.[3][15] A systematic approach to troubleshooting these parameters is recommended.
Q2: What is the general reactivity order for aryl halides in Suzuki coupling? A2: The reactivity of the aryl halide is highly dependent on the leaving group and follows the general trend: I > Br > OTf >> Cl > F.[16] This is due to the bond dissociation energies, with the weaker carbon-iodine bond being more easily cleaved during the oxidative addition step.[17]
Q3: Should I protect the N-H of the this compound? A3: The acidic N-H proton of the indoline ring can sometimes interfere with the catalytic cycle, leading to lower yields.[3] While many protocols for similar substrates work with the unprotected N-H, if you are experiencing consistently low yields or complex reaction mixtures, N-protection with a group like Boc is a logical step to try.[3]
Q4: How do I choose the right palladium catalyst and ligand? A4: For aryl iodides like this compound, the oxidative addition step is generally facile.[1] Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are good starting points.[1][10] If the reaction is not efficient, screening more electron-rich and bulky ligands (e.g., Buchwald ligands like XPhos and SPhos) is recommended, as they can stabilize the catalytic species and promote reductive elimination.[1][2]
Q5: What are the best practices for setting up a Suzuki reaction to ensure reproducibility? A5: To ensure reproducibility, it is critical to maintain an inert atmosphere throughout the reaction setup to exclude oxygen.[18] Use dry, degassed solvents. Ensure all reagents, especially the boronic acid and the palladium catalyst, are pure and have not degraded.[4] Precise control over stoichiometry, temperature, and reaction time is also essential.[11]
Data Presentation: Reaction Condition Optimization
The following tables summarize common starting points for optimizing a Suzuki reaction with iodo-substituted heterocycles, which can be adapted for this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | A common, good starting point.[10][19] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Bulky, electron-rich ligands, often improve yields for challenging substrates.[1][17] |
| PdCl₂(dppf) | dppf | 2 - 5 | Often effective for heteroaromatic couplings.[20] |
| Buchwald Precatalysts | (e.g., XPhos-Pd-G3) | 1 - 3 | Air-stable and highly active.[21] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ / Na₂CO₃ | 2 - 3 | Dioxane/H₂O (4:1) | 80 - 120 | Standard aqueous conditions.[10][20] |
| K₃PO₄ | 2 - 3 | Dioxane, Toluene, or DMF | 80 - 110 | A stronger base, often effective when others fail.[3][17] |
| Cs₂CO₃ | 2 - 3 | Dioxane or DMF | 80 - 110 | A highly effective but more expensive base.[1][22] |
| KF | 2 - 3 | THF or Dioxane | 60 - 100 | A milder base that can reduce protodeboronation.[4][13] |
Experimental Protocols
General Protocol for a this compound Suzuki Coupling (Microwave Conditions)
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)[1]
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.)[10]
-
Solvent (e.g., 1,4-Dioxane)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the palladium catalyst.[10]
-
Add the 1,4-dioxane followed by the aqueous base solution.[10]
-
Seal the vial with a cap and purge the headspace with an inert gas for 5-10 minutes.
-
Place the vial in a microwave reactor and irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][17]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[17][21]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
common side products in 6-Iodoindoline synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 6-Iodoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?
A1: The most dependable and regioselective method for the synthesis of this compound is the Sandmeyer reaction, starting from 6-aminoindoline. This classic transformation involves the conversion of the primary aromatic amine group of 6-aminoindoline into a diazonium salt, which is subsequently displaced by an iodide ion.[1][2][3] This method offers excellent control over the position of iodination, specifically targeting the C6 position.
Direct iodination of the indoline ring is generally not recommended due to challenges in controlling regioselectivity. Electrophilic substitution on the indole nucleus tends to occur at other positions, primarily C5 and C7 on the benzene ring, and C2 and C3 on the pyrrole ring.
Q2: I am observing a low yield in my Sandmeyer iodination of 6-aminoindoline. What are the potential causes and how can I improve it?
A2: Low yields in the Sandmeyer iodination of 6-aminoindoline can stem from several factors. One of the most critical aspects is the stability of the diazonium salt intermediate. These salts are often unstable and can decompose, especially at elevated temperatures.[4]
To improve your yield, consider the following:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization step (formation of the diazonium salt) to prevent premature decomposition.[5]
-
Purity of Starting Material: Ensure the 6-aminoindoline used is of high purity, as impurities can interfere with the reaction.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of 6-aminoindoline to control the exothermic reaction and maintain a low temperature.[5]
-
Efficient Stirring: Ensure vigorous stirring to promote efficient mixing and heat dissipation.
Q3: What are the common side products I might encounter during the Sandmeyer synthesis of this compound, and how can I minimize their formation?
A3: The Sandmeyer reaction, while generally reliable, can produce several side products. When synthesizing this compound from 6-aminoindoline, you may encounter the following:
-
6-Hydroxyindoline: This is a common byproduct formed by the reaction of the diazonium salt with water.[2] To minimize its formation, it is crucial to maintain a low temperature during the reaction and to use a non-aqueous workup if possible.
-
Biaryl Compounds (e.g., 6,6'-biindoline): These can form through the coupling of two aryl radical intermediates.[2] While typically minor, their formation can be influenced by the reaction conditions.
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Azo Compounds: Incomplete reaction or side reactions of the diazonium salt can lead to the formation of colored azo compounds, which can complicate purification.
Minimizing these side products involves strict adherence to the optimized reaction conditions, particularly temperature control and the slow, controlled addition of reagents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound | Incomplete diazotization. | - Ensure the use of a strong acid (e.g., HCl, H₂SO₄) and a sufficient excess of sodium nitrite. - Maintain a temperature of 0-5 °C during the addition of sodium nitrite.[5] |
| Decomposition of the diazonium salt. | - Work quickly and maintain a low temperature throughout the process until the addition of the iodide source.[4] | |
| Inefficient displacement of the diazonium group. | - Use a fresh solution of potassium iodide. - Ensure the potassium iodide is fully dissolved before adding it to the diazonium salt solution. | |
| Presence of a significant amount of a polar byproduct | Formation of 6-hydroxyindoline. | - Maintain a low reaction temperature to minimize the reaction of the diazonium salt with water.[2] - Use a less aqueous workup procedure if feasible. |
| Crude product is highly colored | Formation of azo compounds. | - Ensure complete conversion of the diazonium salt by allowing sufficient reaction time after the addition of potassium iodide. - The colored impurities can often be removed during purification by column chromatography. |
| Difficulty in purifying the final product | Presence of multiple side products. | - Optimize the reaction conditions to minimize side product formation. - Employ careful column chromatography for purification, potentially using a gradient elution to separate closely related compounds.[1] |
Experimental Protocols
Synthesis of 6-Aminoindoline (Precursor)
A common route to 6-aminoindoline involves the reduction of 6-nitroindoline.
General Procedure for the Reduction of 6-Nitroindoline:
-
Dissolve 6-nitroindoline in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-aminoindoline, which can be purified by column chromatography or recrystallization.
Synthesis of this compound via Sandmeyer Reaction
Detailed Methodology:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-aminoindoline (1.0 eq) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5 °C using an ice-salt bath.[5]
-
Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water and add it dropwise to the cooled solution of 6-aminoindoline, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring. Evolution of nitrogen gas should be observed.[1][5]
-
Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[1]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.
This workflow highlights the critical stages of the synthesis, from the initial diazotization of 6-aminoindoline to the final purification of the desired this compound product. Careful control of each step is essential for achieving a high yield and purity.
References
Technical Support Center: Purification of Crude 6-Iodoindoline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the purification of crude 6-iodoindoline using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by column chromatography?
A1: Researchers may encounter several challenges during the purification of this compound and related indole derivatives. These include:
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Compound Tailing: Due to the basic nature of the indoline nitrogen, this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to broad, tailing peaks, resulting in poor separation from impurities.
-
Co-elution with Impurities: Non-polar impurities may elute close to the product, making separation difficult with standard solvent systems.
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Compound Instability: Some indole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column and reduced yields.
-
Visualization: As this compound is a colorless compound, visualization of spots on a TLC plate and tracking during column chromatography requires specific techniques.
Q2: What is the recommended stationary phase for the purification of this compound?
A2: The most commonly used stationary phase for the purification of indole derivatives like this compound is silica gel (60-120 or 230-400 mesh) . For compounds that show significant tailing or degradation, a deactivated silica gel or neutral alumina can be considered as an alternative.
Q3: Which mobile phase is most effective for the column chromatography of this compound?
A3: A common and effective mobile phase for the elution of moderately polar compounds like this compound from a silica gel column is a mixture of a non-polar solvent, such as hexane or petroleum ether , and a moderately polar solvent, like ethyl acetate . The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q4: How can I determine the optimal solvent system for my column?
A4: The ideal solvent system should be determined using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range typically ensures good separation from both less polar and more polar impurities during column chromatography.
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound is not colored, several methods can be used for its visualization on a TLC plate:
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UV Light: this compound is UV active due to its aromatic structure and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).
-
Iodine Chamber: Exposing the developed TLC plate to iodine vapor will result in the temporary appearance of yellow-brown spots for most organic compounds, including this compound.
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Staining Reagents: Specific chemical stains can be used. For instance, a p-anisaldehyde stain followed by gentle heating can produce colored spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | 1. Inappropriate mobile phase polarity.2. Column overloading.3. Poor column packing (channeling or cracking). | 1. Optimize the mobile phase using TLC. If the spots are too close, try a different solvent system or a shallower gradient.2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Tailing (Streaking) on TLC and Column | The basic nitrogen of the indoline is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) , to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like neutral alumina. |
| This compound is Not Eluting from the Column | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Low Recovery of Purified Product | 1. Irreversible adsorption to the stationary phase.2. The compound is eluting in very dilute fractions that are difficult to detect.3. Degradation on the column. | 1. Add a modifier like triethylamine to the eluent to reduce strong interactions.2. Collect smaller fractions and carefully monitor them by TLC. Combine all pure fractions before solvent evaporation.3. Test the stability of your compound on a small amount of silica gel before running the column. If it degrades, consider using a deactivated stationary phase or an alternative purification method like recrystallization. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
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Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a silica gel TLC plate (with F254 indicator).
-
Prepare a developing chamber with a small amount of a test mobile phase (e.g., start with 9:1 hexane/ethyl acetate).
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Place the TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value. Adjust the solvent polarity to achieve an Rf of ~0.2-0.4 for the this compound spot.
Protocol 2: Column Chromatography of Crude this compound (Gradient Elution)
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 hexane/ethyl acetate).
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Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.
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Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
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Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
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Gently add another thin layer of sand on top of the sample-adsorbed silica.
-
-
Elution:
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Begin eluting with the initial, least polar solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the this compound. The specific gradient should be based on the TLC analysis of the crude mixture.
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Collect fractions in an appropriate number of test tubes or vials.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Data Presentation
The following table provides representative data for the purification of a substituted indoline derivative by column chromatography. These values can serve as a general guideline for the purification of this compound.
| Parameter | Value / Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexane / Ethyl Acetate (from 95:5 to 80:20) |
| Typical Rf of Product | ~0.3 in 85:15 Hexane / Ethyl Acetate |
| Crude Product Purity | ~85% |
| Expected Final Purity | >98% |
| Expected Yield | 70-85% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: 6-Iodoindoline Reactions
Welcome to the Technical Support Center for 6-Iodoindoline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: Impurities in this compound reactions can typically be categorized as follows:
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Unreacted Starting Materials: Residual this compound or other reagents used in the reaction.
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De-iodinated Byproduct: Formation of indoline due to the loss of the iodine atom. This can be a significant side product, especially under harsh reaction or workup conditions.
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Oxidized Impurities: Indoline moieties can be susceptible to oxidation, leading to the formation of corresponding indole derivatives or other oxidized species.
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Positional Isomers: Depending on the synthetic route, small amounts of other iodoindoline isomers might be present from the outset or formed during the reaction.
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Solvent and Reagent-Related Impurities: Residual solvents, byproducts from reagents (e.g., from a coupling partner in a cross-coupling reaction), and impurities from the reagents themselves.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound reactions can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Product Degradation: this compound and its derivatives can be sensitive to acidic or basic conditions, as well as exposure to air and light, which might lead to degradation during the reaction or workup.[2]
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Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reagents may not be optimal. It's crucial to ensure all reagents are of good quality and used in the correct stoichiometry.[1]
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Loss during Workup and Purification: The product may be partially soluble in the aqueous layer during extraction, or material could be lost during filtration or column chromatography.[2]
Q3: How can I effectively remove unreacted starting materials like aniline derivatives from my reaction mixture?
A3: If your product is not basic, a common and effective method is to perform an acid wash. By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or diethyl ether) and extracting with a dilute aqueous acid solution (e.g., 1M HCl), the basic aniline-based starting materials will form water-soluble salts and move into the aqueous phase.[3]
Q4: I am observing a significant amount of de-iodination in my product. How can I minimize this?
A4: De-iodination is a common side reaction. To minimize it, consider the following:
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Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times where possible.
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Choice of Base and Catalyst: In cross-coupling reactions, the choice of base and palladium ligand can significantly influence the extent of dehalogenation. Screening different reaction conditions is advisable.
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Careful Workup: Minimize exposure to harsh acidic or basic conditions during the workup. A prompt and efficient workup procedure is recommended.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptom: Your product and impurities are co-eluting or showing significant tailing on the silica gel column.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Strong Interaction with Silica Gel | The basic nature of the indoline nitrogen can lead to strong interactions with acidic silica gel, causing tailing.[4] Consider using a mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%) to neutralize the acidic sites on the silica.[4] Alternatively, use a different stationary phase like neutral alumina. |
| Compound Degradation on Silica | Test the stability of your compound on silica by spotting it on a TLC plate, waiting for a period, and then eluting to see if new spots appear.[5] If degradation occurs, consider alternative purification methods like recrystallization or using a less acidic stationary phase. |
Issue 2: Difficulty in Product Crystallization
Symptom: The purified product remains an oil or fails to crystallize from solution.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the product is of high purity by another method (e.g., flash chromatography) before attempting recrystallization.[4] |
| Inappropriate Crystallization Solvent | A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Experiment with a range of solvents and solvent mixtures. |
| Supersaturated Solution | If the solution is supersaturated but no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution slowly.[4] |
Quantitative Data Summary
The following table summarizes typical impurity levels that might be observed in related heterocyclic syntheses and the target levels after purification, as guided by ICH recommendations.[6]
| Impurity Type | Typical Level in Crude Product (%) | Target Level After Purification (%) |
| Unreacted this compound | 1 - 10 | < 0.15 |
| De-iodinated Product (Indoline) | 0.5 - 5 | < 0.15 |
| Oxidized Byproduct (6-Iodoindole) | 0.1 - 2 | < 0.10 (if unknown) |
| Other Isomeric Impurities | 0.1 - 1 | < 0.10 (if unknown) |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
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Preparation of the Column: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed silica gel.
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Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The gradient of polarity should be chosen based on the separation observed on TLC.
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Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Purification by Recrystallization
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Solvent Selection: Experimentally determine a suitable solvent or solvent pair where the this compound derivative has high solubility when hot and low solubility when cold.[4]
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Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to dissolve the solid completely.[4]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[4]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
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Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General purification workflow for this compound derivatives.
References
stability of 6-Iodoindoline under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-iodoindoline under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a halogenated indoline derivative. While specific stability data for this compound is not extensively available in public literature, its stability can be inferred from the general reactivity of indolines and iodo-aromatic compounds. Indolines are generally stable under neutral conditions but can be susceptible to degradation under strong acidic or basic conditions. The carbon-iodine bond on the aromatic ring is relatively stable but can be subject to cleavage under harsh conditions.
Q2: How is this compound expected to behave under acidic conditions?
Under acidic conditions, two main potential reactions can affect the stability of this compound:
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Protonation of the Indoline Nitrogen: The lone pair of electrons on the nitrogen atom can be protonated by an acid, forming an indolinium salt. This can alter the electron density of the aromatic ring and potentially influence its reactivity.
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Electrophilic Substitution: The indoline ring is activated towards electrophilic substitution, primarily at the C5 and C7 positions. In the case of this compound, further substitution could occur, although the existing iodo-group may influence the position of subsequent reactions. Under strongly acidic conditions and in the presence of certain reagents, polymerization or decomposition of the indoline ring can also occur.
Q3: What are the potential stability concerns for this compound under basic conditions?
Under basic conditions, the primary reactivity of the indoline moiety involves the nitrogen atom:
-
N-Alkylation/N-Acylation: In the presence of a suitable electrophile, the indoline nitrogen can be deprotonated by a strong base, making it a potent nucleophile for N-alkylation or N-acylation reactions. While this is a synthetic utility, unwanted reactions can occur if reactive species are present.
-
Dehydrohalogenation (unlikely): While dehydrohalogenation is a common reaction for alkyl halides, the C-I bond on the aromatic ring of this compound is generally not susceptible to elimination reactions under typical basic conditions. Cleavage of the C-I bond would require more drastic conditions, such as the use of strong organometallic bases or transition metal catalysts.
Q4: Can the iodine atom be cleaved from the aromatic ring?
The carbon-iodine bond in aryl iodides is the least stable among aryl halides. However, its cleavage typically requires specific and often harsh conditions, such as:
-
Strong Acids: In the presence of a strong acid and a reducing agent, reductive deiodination can occur.
-
Transition Metal Catalysis: Palladium, copper, or other transition metal catalysts can facilitate the cleavage of the C-I bond in cross-coupling reactions.
-
Photochemical Conditions: Exposure to UV light can sometimes induce C-I bond cleavage.
Under standard experimental acidic or basic conditions without these specific reagents or energy sources, the C-I bond is expected to be relatively stable.
Troubleshooting Guides
Issue 1: Unexpected side products observed in a reaction involving this compound under acidic conditions.
| Possible Cause | Troubleshooting Steps |
| Polymerization/Decomposition | Indolines can be sensitive to strong, non-nucleophilic acids. Consider using a milder acid or a buffered system. Monitor the reaction at a lower temperature. Perform a small-scale experiment to test the stability of this compound under the reaction conditions in the absence of other reagents. |
| Electrophilic Aromatic Substitution | If your reaction mixture contains potential electrophiles, they may react with the electron-rich indoline ring. Analyze the side products by LC-MS or NMR to identify their structures. If substitution is confirmed, consider protecting the indoline nitrogen prior to the reaction. |
| Deiodination | If the reaction involves reducing agents or is sensitive to trace metals, cleavage of the C-I bond may occur. Analyze the product mixture for the presence of indoline. If deiodination is a problem, ensure the use of high-purity, metal-free reagents and solvents. |
Issue 2: Low yield or no reaction when using this compound as a nucleophile under basic conditions.
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The basicity of the indoline nitrogen is relatively low. A strong base (e.g., NaH, n-BuLi) is typically required for complete deprotonation. Ensure the base is fresh and of high purity. Consider using a stronger base or increasing the reaction temperature. |
| Steric Hindrance | The iodo-substituent at the 6-position may impart some steric hindrance, although it is not directly adjacent to the nitrogen. If reacting with a bulky electrophile, this could slow down the reaction. Try using a less sterically hindered electrophile or increasing the reaction time and/or temperature. |
| Degradation of Reagents | Ensure all reagents, especially the base and electrophile, are of high quality and handled under appropriate inert conditions to prevent degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions
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Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
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Acidic Stress: To separate aliquots of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C) for specific time points (e.g., 0, 2, 6, 24, 48 hours). Protect the samples from light.
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Neutralization and Analysis: At each time point, withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute it with the mobile phase for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Protocol 2: General Procedure for Assessing the Stability of this compound under Basic Conditions
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Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.
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Basic Stress: To separate aliquots of the stock solution, add an equal volume of an aqueous basic solution (e.g., 0.1 M NaOH, 1 M NaOH).
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Incubation: Incubate the samples at a controlled temperature for specific time points, protected from light.
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Neutralization and Analysis: At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute it for analysis.
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Analytical Method: Analyze the samples by HPLC as described in Protocol 1.
Data Presentation
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl, RT | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 1 M HCl, 60°C | 0 | 100 | 0 | - |
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| 1 M NaOH, 60°C | 0 | 100 | 0 | - |
| 6 | ||||
| 24 |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways of this compound
Caption: Potential reactivity of this compound.
managing exothermic reactions in 6-Iodoindoline synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-iodoindoline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges related to managing exothermic reactions during this process, ensuring safer and more reliable experimental outcomes.
Troubleshooting Guide: Exothermic Reaction Control
Q1: My reaction is showing an uncontrollable temperature spike after adding the iodinating agent. What is happening and how can I prevent it?
A1: A rapid temperature increase, or thermal runaway, during the iodination of indoline is a strong indicator of an uncontrolled exothermic reaction. This is often due to the rapid reaction rate upon the addition of a highly reactive iodinating agent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid addition of iodinating reagent. | Add the iodinating agent (e.g., Iodine Monochloride, N-Iodosuccinimide) portion-wise or via a syringe pump over an extended period. This allows for the heat generated to be dissipated effectively by the cooling system. |
| Inadequate cooling. | Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-water, dry ice/acetone). For larger scale reactions, consider using a cryostat for more precise temperature control. |
| High concentration of reactants. | Reduce the concentration of your reactants by using a larger volume of a suitable solvent. This increases the thermal mass of the reaction mixture, helping to absorb the heat generated. |
| Localized heating (hot spots). | Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. Inadequate stirring can lead to localized hot spots where the reaction rate is significantly higher. |
Q2: I am observing significant byproduct formation, and my yield of this compound is low. Could this be related to poor temperature control?
A2: Yes, poor temperature control is a common cause of low yields and the formation of impurities. Exothermic reactions that are not properly managed can lead to side reactions such as over-iodination (di- or tri-iodination), polymerization of the starting material or product, and degradation of the desired this compound.
Troubleshooting Steps:
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Monitor Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction. Do not rely on the temperature of the cooling bath alone.
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Optimize Addition Rate: Start with a very slow addition rate for your iodinating agent and monitor the temperature closely. Adjust the rate to maintain the desired temperature range.
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Pre-cool the Reaction Mixture: Before adding the iodinating agent, ensure that the solution of indoline is cooled to the target reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most critical exothermic step in the synthesis of this compound?
A1: The most critical exothermic step is typically the electrophilic iodination of the indoline ring. The reaction of the electron-rich indoline with a potent electrophilic iodine source can be highly energetic. If the synthesis involves a reduction step, for instance, in a Leimgruber-Batcho approach from a nitro-precursor, the reduction can also be significantly exothermic.
Q2: What are the recommended temperature ranges for the iodination of indoline?
A2: The optimal temperature range can vary depending on the specific iodinating agent and solvent used. However, it is generally recommended to perform the iodination at low temperatures to control the reaction rate.
| Iodinating Agent | Typical Temperature Range (°C) |
| N-Iodosuccinimide (NIS) | 0 to 25 |
| Iodine Monochloride (ICl) | -10 to 10 |
| Iodine / Periodic Acid | 10 to 30 |
Note: These are general ranges. It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific conditions.
Q3: What are the key safety precautions when dealing with exothermic reactions in this compound synthesis?
A3: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Blast Shield: Use a blast shield, especially when working on a larger scale or with unfamiliar reagents.
-
Emergency Quenching Plan: Have a plan and the necessary materials ready to quench the reaction in case of a thermal runaway. This could include a large volume of a cold, inert solvent or a suitable quenching agent.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the direct iodination of indoline. Caution: This reaction can be exothermic and requires careful temperature control.
Materials:
-
Indoline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Thermometer or thermocouple
-
Dropping funnel or syringe pump
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve indoline (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile to the cooled indoline solution over a period of 1-2 hours using a dropping funnel or syringe pump. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exothermic reactions.
Technical Support Center: 6-Iodoindoline Reaction Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup of 6-iodoindoline reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I have a low yield of this compound after workup. What are the potential causes?
Several factors can contribute to low yields. Consider the following possibilities:
-
Product Loss During Extraction: this compound, like other halogenated anilines, may have some solubility in the aqueous layer, especially if the aqueous phase is acidic. To minimize this, ensure the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
-
Incomplete Reaction: Before beginning the workup, it is crucial to confirm the reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Decomposition: Iodo-compounds can be sensitive to light and acid. Exposure to strong acidic conditions during workup or prolonged exposure to ambient light could lead to degradation. It is advisable to work expeditiously and, if necessary, in a dimly lit environment.
-
Volatility: While this compound is not expected to be highly volatile, loss of product during solvent removal under high vacuum (rotary evaporation) is possible if excessive heat is applied.
Q2: My crude product is a dark oil or solid. What is the cause of the discoloration?
Discoloration is often due to the presence of residual iodine or iodide. Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any remaining iodine, typically resulting in a colorless organic phase.
Q3: I am observing an emulsion during the aqueous wash. How can I resolve this?
Emulsion formation is a common issue in biphasic extractions. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite®.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.
Q4: How can I effectively purify my crude this compound?
The two most common methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel stationary phase is typically used with a non-polar to moderately polar mobile phase. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often successful.
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification technique. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for similar compounds include ethanol/water or toluene/hexane mixtures.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table is based on the properties of analogous compounds such as halogenated anilines and indoles. This information should be used as a guideline.
| Property | Value | Notes |
| Expected Yield Range | 70-95% | Based on typical yields for the iodination of indoline and related aromatic compounds. Actual yields will be highly dependent on the specific reaction conditions. |
| Solubility Profile | ||
| In Water | Low to Sparingly Soluble | The hydrophobic nature of the indoline ring and the iodine atom limits water solubility. |
| In Organic Solvents | ||
| Dichloromethane (DCM) | Soluble | A common solvent for extraction and chromatography. |
| Ethyl Acetate (EtOAc) | Soluble | A common solvent for extraction and chromatography. |
| Methanol (MeOH) | Soluble | The polarity of methanol makes it a good solvent for dissolving the compound, but it may be too polar for effective extraction from an aqueous phase. |
| Hexane/Heptane | Sparingly Soluble to Insoluble | These non-polar solvents are often used as the initial eluent in column chromatography or as an anti-solvent in recrystallization. |
| Stability | ||
| Under Acidic Conditions | Potentially Unstable | The indoline nitrogen can be protonated, which may affect stability. Strong acids should be avoided during workup if possible. Neutralize acidic reaction mixtures before extraction. |
| Under Basic Conditions | Generally Stable | This compound is expected to be stable under mild basic conditions. A wash with a weak base like sodium bicarbonate can be used to remove acidic impurities. |
| To Light | Potentially Light-Sensitive | Iodo-aromatic compounds can be light-sensitive. It is good practice to protect the compound from direct light, for example, by using amber vials or wrapping glassware in aluminum foil during storage. |
Experimental Protocols
General Workup Protocol for a this compound Reaction
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine. The organic layer should become colorless.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound reaction workup.
Validation & Comparative
Reactivity of 6-Iodoindoline vs. 6-Bromoindoline in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of success in complex organic syntheses. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl motifs prevalent in pharmaceutical agents. This guide provides an objective comparison of the reactivity of 6-iodoindoline and 6-bromoindoline, two key building blocks, in Suzuki coupling reactions. The comparison is supported by established chemical principles and analogous experimental data from the scientific literature.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for this reactivity is I > Br > Cl > F.[1][2][3] This is because the C-I bond is weaker and therefore more readily cleaved during the oxidative addition step, which is often the rate-determining step of the Suzuki-Miyaura catalytic cycle.[4] Consequently, this compound is anticipated to be a more reactive substrate than 6-bromoindoline, which can translate to milder reaction conditions, shorter reaction times, and higher yields.
Performance Comparison
| Feature | This compound | 6-Bromoindoline |
| Relative Reactivity | Higher | Lower |
| Reaction Temperature | Generally lower temperatures are sufficient | Often requires higher temperatures |
| Reaction Time | Typically shorter | Generally longer |
| Catalyst Loading | May require lower catalyst loading | May require higher catalyst loading |
| Yield | Often higher yields are achievable | Yields can be lower under comparable mild conditions |
| Side Reactions | Lower propensity for side reactions due to milder conditions | Higher temperatures can lead to increased side products |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a halo-indoline derivative. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.[5][6]
General Procedure for Suzuki-Miyaura Coupling of 6-Haloindoline
Materials:
-
6-Haloindoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add the 6-haloindoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (for this compound, starting at 80°C is recommended; for 6-bromoindoline, 100°C or higher may be necessary).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylindoline.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Cross-Reactivity Profile of 6-Iodoindoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of novel compounds is paramount. This guide provides a comparative analysis of the potential cross-reactivity profile of 6-iodoindoline derivatives. Due to a lack of comprehensive screening data for this specific scaffold, this guide synthesizes information from closely related halogenated indole and indoline analogs to project a likely binding profile against common G-protein coupled receptors (GPCRs). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Inferred Cross-Reactivity of this compound Derivatives
The indoline scaffold is a common feature in molecules targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The introduction of a halogen atom, such as iodine, at the 6-position of the indoline ring is expected to significantly influence the binding affinity and selectivity of these derivatives.
Based on structure-activity relationship (SAR) studies of similar halogenated indoles and indolines, a this compound core is likely to exhibit affinity for multiple monoamine receptors. The table below presents an inferred cross-reactivity profile, drawing parallels from published data on chloro, bromo, and other substituted indoline derivatives. It is crucial to note that these are extrapolated values and require experimental validation.
| Receptor Target | Predicted Affinity (Ki, nM) | Rationale based on Analogs |
| Serotonin Receptors | ||
| 5-HT1A | 10 - 100 | Halogenated indole derivatives often show moderate to high affinity for this receptor. |
| 5-HT2A | 5 - 50 | Substitution at the 5 and 6 positions of the indole ring can confer high affinity for 5-HT2A receptors. |
| 5-HT2C | 50 - 200 | Generally, lower affinity is observed at 5-HT2C compared to 5-HT2A for many indole analogs. |
| 5-HT6 | 20 - 150 | Certain substituted indoles have been identified as potent 5-HT6 ligands. |
| 5-HT7 | 30 - 250 | Affinity at this receptor is variable among indole derivatives. |
| Dopamine Receptors | ||
| D2 | 15 - 100 | The indoline scaffold is present in some D2 receptor ligands; halogenation can modulate affinity. |
| D3 | 5 - 75 | High affinity for D3 receptors has been observed for some indoline-containing compounds. |
| D4 | 100 - 500 | Typically, lower affinity is seen at the D4 receptor for this class of compounds. |
| Adrenergic Receptors | ||
| α1 | 50 - 300 | Some indoline derivatives, such as 5-chloroindoline analogs, have shown agonist activity at α1 receptors.[1] |
| α2 | 20 - 150 | Potent antagonist activity at α2 receptors has been reported for substituted indolines.[1] |
Note: This table is a predictive summary based on the pharmacological profiles of structurally related compounds and does not represent direct experimental data for this compound derivatives.
Experimental Protocols
The determination of the binding affinity of a compound for a specific receptor is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific G-protein coupled receptor.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand (radioligand) for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (a high concentration of a known, non-radioactive ligand for the target receptor)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add the radioligand at a concentration near its Kd.
-
Non-specific Binding: To another set of wells, add the radioligand and a high concentration of the non-specific binding determinator.
-
Competition Binding: To the remaining wells, add the radioligand and serial dilutions of the test compound.
-
Incubation: Add the cell membranes to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Predicted Signaling Pathway Interactions
The following diagram illustrates the potential signaling pathways that could be modulated by this compound derivatives, based on their predicted interactions with serotonin and dopamine receptors, which are G-protein coupled receptors.
References
A Comparative Guide to Analytical Methods for the Structural Confirmation of 6-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 6-Iodoindoline, a halogenated derivative of the indoline scaffold, a combination of analytical techniques is essential to unequivocally determine its atomic arrangement. This guide provides a comparative overview of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
While specific experimental data for this compound is not widely published, this guide presents predicted data based on the analysis of closely related iodo-substituted and indoline-containing compounds. These predictions offer a robust framework for researchers to compare and interpret their own experimental findings.
Data Presentation: Predicted Analytical Data for this compound
The following tables summarize the predicted quantitative data for this compound obtained from various analytical techniques. These values are estimated based on known chemical shift ranges, isotopic abundance, and common fragmentation patterns of similar molecules.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1 (NH) | ~3.5 - 4.5 | br s | 1H | Amine Proton |
| H-2 | ~3.0 - 3.2 | t | 2H | Methylene |
| H-3 | ~3.5 - 3.7 | t | 2H | Methylene |
| H-4 | ~6.8 - 7.0 | d | 1H | Aromatic |
| H-5 | ~7.0 - 7.2 | dd | 1H | Aromatic |
| H-7 | ~7.2 - 7.4 | d | 1H | Aromatic |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| C-2 | ~30 - 35 | Methylene | ||
| C-3 | ~50 - 55 | Methylene | ||
| C-3a | ~130 - 135 | Aromatic | ||
| C-4 | ~125 - 130 | Aromatic | ||
| C-5 | ~130 - 135 | Aromatic | ||
| C-6 | ~80 - 85 | Aromatic (C-I) | ||
| C-7 | ~110 - 115 | Aromatic | ||
| C-7a | ~150 - 155 | Aromatic |
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Ion Identity | Notes |
| Electron Ionization (EI) | 245 | [M]⁺ | Molecular ion peak. |
| 118 | [M - I]⁺ | Loss of iodine radical, a common fragmentation for iodo compounds. | |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. | |
| Electrospray Ionization (ESI) | 246 | [M+H]⁺ | Protonated molecular ion, expected in positive ion mode. |
Table 3: Predicted X-ray Crystallography Data for this compound
| Parameter | Predicted Value/System | Notes |
| Crystal System | Orthorhombic or Monoclinic | Common for small organic molecules. |
| Space Group | P2₁/c or similar | A common space group for centrosymmetric molecules. |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Typical range for a molecule of this size. |
| Key Interactions | N-H···I or N-H···N hydrogen bonding, π-π stacking | These interactions are expected to influence the crystal packing. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 2 seconds
-
Acquisition time: 4 seconds
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph.
-
For Electrospray Ionization (ESI), the solution is directly infused into the ion source.
EI-MS Acquisition:
-
Instrument: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of iodine will be indicated by a characteristic isotopic pattern at higher masses, although the M+1 peak will be small. The primary isotope of iodine is ¹²⁷I.
ESI-MS Acquisition:
-
Instrument: A mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: As per instrument recommendation.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Crystal Growth:
-
Dissolve a purified sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Alternatively, use vapor diffusion by placing the vial of the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension).
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial molecular model and refine the atomic positions and displacement parameters against the experimental data.
-
Locate and refine hydrogen atoms. The final refined structure provides bond lengths, bond angles, and details of intermolecular interactions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Comparison of information from different analytical techniques.
Validating a New Synthetic Pathway to 6-Iodoindoline: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical development and materials science, the indoline scaffold remains a cornerstone of innovation. The strategic introduction of a halogen, such as iodine, at the 6-position offers a versatile handle for further chemical modification, making 6-iodoindoline a valuable intermediate. This guide provides a comprehensive validation of a new synthetic route to this compound, comparing it against a traditional, established method. The analysis focuses on key performance metrics, supported by detailed experimental protocols, to empower researchers in selecting the optimal pathway for their specific needs.
Executive Summary of Synthetic Routes
Two distinct strategies for the synthesis of this compound are evaluated:
-
Established Route: A two-step sequence commencing with the commercially available 6-iodoindole, followed by a classical reduction of the indole nucleus to the corresponding indoline.
-
New Synthetic Route: A modern approach featuring a palladium-catalyzed intramolecular C-H amination to construct the indoline ring from a readily prepared N-protected 2-(4-iodophenyl)ethylamine precursor.
The following diagram illustrates the logical workflow of these two synthetic strategies.
Caption: Comparison of Synthetic Pathways to this compound.
Quantitative Performance Comparison
The choice of a synthetic route is often a balance between yield, reaction time, cost, and safety. The following table summarizes the key quantitative data for the two methods, based on experimental findings and analogous transformations reported in the literature.
| Parameter | Established Route (Reduction of 6-Iodoindole) | New Synthetic Route (Intramolecular C-H Amination) |
| Starting Material | 6-Iodoindole | 2-(4-Iodophenyl)ethylamine |
| Number of Steps | 1 | 2 |
| Overall Yield | ~85-95% | ~70-80% |
| Key Reagents | Sodium Cyanoborohydride, Acetic Acid | Pivaloyl chloride, Pd(OAc)₂, PPh₃, K₂CO₃ |
| Reaction Time | 2-4 hours | 24-36 hours |
| Reaction Temperature | Room Temperature | 120 °C |
| Purification Method | Extraction and solvent evaporation | Column Chromatography |
| Advantages | High yield, short reaction time, simple workup | Convergent synthesis, potential for diversification |
| Disadvantages | Relies on the availability of 6-iodoindole | Longer reaction time, requires catalyst and ligand |
Experimental Protocols
Established Route: Reduction of 6-Iodoindole
This established method provides a high-yielding and rapid conversion of 6-iodoindole to this compound.
Step 1: Reduction of 6-Iodoindole
To a solution of 6-iodoindole (1.0 mmol) in glacial acetic acid (10 mL) at room temperature is added sodium cyanoborohydride (3.0 mmol) in one portion. The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Caption: Workflow for the Reduction of 6-Iodoindole.
New Synthetic Route: Intramolecular C-H Amination
This novel route employs a modern palladium-catalyzed C-H amination reaction to construct the indoline ring.
Step 1: N-Pivaloyl Protection of 2-(4-Iodophenyl)ethylamine
To a solution of 2-(4-iodophenyl)ethylamine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added pivaloyl chloride (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-(2-(4-iodophenyl)ethyl)pivalamide.
Step 2: Palladium-Catalyzed Intramolecular C-H Amination
In a sealed tube, N-(2-(4-iodophenyl)ethyl)pivalamide (1.0 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (0.2 mmol), and potassium carbonate (2.0 mmol) are combined in N,N-dimethylacetamide (10 mL). The tube is sealed, and the reaction mixture is heated to 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.
Caption: Workflow for the New Synthetic Route to this compound.
Conclusion
Both the established and the new synthetic routes offer viable pathways to this compound, each with distinct advantages. The established route via reduction of 6-iodoindole is a high-yielding, rapid, and straightforward procedure, making it ideal for large-scale synthesis when the starting material is readily available. The new synthetic route, while more protracted and with a slightly lower overall yield, showcases the power of modern catalytic methods. Its convergent nature, starting from a simple phenylethylamine derivative, may offer greater flexibility and opportunities for the synthesis of diverse analogs by modifying the starting materials. The choice between these two routes will ultimately depend on the specific requirements of the research, including scale, timeline, and the availability of starting materials.
comparative study of different catalysts for 6-Iodoindoline functionalization
A Comparative Guide to Catalysts for 6-Iodoindoline Functionalization
For researchers, scientists, and drug development professionals, the functionalization of the indoline scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The strategic introduction of substituents onto the indoline core, particularly at the 6-position, can significantly modulate a compound's pharmacological properties. This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound, a versatile precursor for C-C and C-N bond formation. The information presented is based on established cross-coupling methodologies, with data extrapolated from studies on structurally similar aryl and heteroaryl iodides.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize typical reaction conditions and performance for the palladium- and copper-catalyzed functionalization of aryl iodides, serving as a guide for the functionalization of this compound.
Table 1: Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (5-6) | SPhos, XPhos, or PPh₃ (4-12) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/H₂O | 80-120 | 75-95 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N, piperidine, or DIPA | THF, DMF, or Toluene | 25-100 | 80-98 |
| Heck Coupling | Pd(OAc)₂ (1-5) | P(o-tol)₃ or PPh₃ (2-10) | Et₃N, Na₂CO₃, or KOAc | DMF, Acetonitrile, or Toluene | 80-140 | 60-90 |
Table 2: Palladium-Catalyzed C-N Bond Forming Reactions (Buchwald-Hartwig Amination)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Pd₂(dba)₃ (1-2) | BINAP, Xantphos, or RuPhos (2-4) | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 70-95 |
| Secondary Amines | Pd₂(dba)₃ (1-2) | DavePhos, XPhos, or BrettPhos (2-4) | NaOt-Bu or LiHMDS | Toluene or Dioxane | 80-110 | 75-98 |
| Amides | Pd(OAc)₂ (2-5) | Xantphos or Josiphos (4-10) | Cs₂CO₃ or K₂CO₃ | Dioxane or Toluene | 100-120 | 60-85 |
Table 3: Copper-Catalyzed C-N Bond Forming Reactions (Ullmann Condensation)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | CuI (5-20) | 1,10-Phenanthroline or L-proline (10-40) | K₂CO₃ or Cs₂CO₃ | DMF, DMSO, or NMP | 100-180 | 60-90 |
| Amides/Imides | CuI (10-stoichiometric) | None or TMEDA (20-stoichiometric) | K₂CO₃ or K₃PO₄ | Nitrobenzene or Pyridine | 140-210 | 50-80 |
Experimental Protocols
The following are generalized experimental protocols for key functionalization reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen) is added this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with the inert gas. A degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][3][4]
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine or amide coupling partner (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring for the required time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-substituted indoline.[5][6][7][8]
General Protocol for Copper-Catalyzed Ullmann Condensation
A mixture of this compound (1.0 equiv.), the amine or other nucleophile (1.5-2.0 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if required, e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated under an inert atmosphere.[9] The reaction temperature is typically high, often exceeding 100 °C.[9] The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[9][10][11][12]
Visualization of Key Processes
General Reaction Scheme for this compound Functionalization
Caption: General scheme for catalytic functionalization of this compound.
Experimental Workflow for a Catalytic Cross-Coupling Reaction
Caption: A typical experimental workflow for a cross-coupling reaction.
Catalyst Selection Guide for this compound Functionalization
Caption: A decision tree for selecting a catalyst system.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. people.umass.edu [people.umass.edu]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. pure.rug.nl [pure.rug.nl]
A Comparative Guide to Assessing the Purity of Synthesized 6-Iodoindoline by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in the journey of bringing a new therapeutic agent to fruition. 6-Iodoindoline, a key building block in the synthesis of various pharmacologically active molecules, is no exception. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity of moderately polar to non-polar compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard.
Experimental Protocol: HPLC Purity Analysis of this compound
Objective: To determine the purity of a synthesized batch of this compound using RP-HPLC with UV detection.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase (initial conditions: 70% A, 30% B).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered stock solution to 10 mL with the mobile phase (initial conditions) to get a final concentration of 0.1 mg/mL.
Data Analysis:
The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.
Comparative Analysis of Purity Assessment Methods
While HPLC is the preferred method, other techniques can provide complementary or preliminary information on the purity of this compound. The following table compares HPLC with Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | HPLC | Thin Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential migration on a thin layer of adsorbent material. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Quantitation | Excellent | Semi-quantitative at best | Good, requires calibration | Excellent, primary ratio method |
| Sensitivity | High (ng to pg) | Low to moderate (µg to ng) | Very high (pg to fg) | Moderate (mg to µg) |
| Resolution | Very high | Low | Very high | High |
| Throughput | Moderate | High | Moderate | Low |
| Cost | High | Very low | High | Very high |
| Typical Use | Primary quantitative purity determination and impurity profiling. | Rapid, qualitative check for reaction completion and presence of major impurities. | Analysis of volatile impurities and byproducts. | Absolute purity determination without the need for a specific reference standard of the analyte.[1] |
Alternative Analytical Protocols
Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of synthesized this compound and identify the presence of major impurities.
Materials:
-
TLC Plates: Silica gel 60 F254
-
Mobile Phase: Hexane:Ethyl Acetate (7:3, v/v)
-
Visualization: UV light (254 nm) and potassium permanganate stain.
Procedure:
-
Dissolve a small amount of the synthesized this compound in ethyl acetate.
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light and then by dipping in a potassium permanganate stain. The purity is estimated by comparing the intensity of the main spot to any secondary spots.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | A standard GC system with a mass spectrometer detector. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
Sample Preparation:
Prepare a dilute solution of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 100 µg/mL).
Visualizing the Workflow and Logic
To better understand the experimental process and decision-making in purity assessment, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Decision tree for selecting a purity assessment method for this compound.
Conclusion
For the routine and reliable determination of this compound purity in a drug development setting, a validated RP-HPLC method is indispensable. It offers the best combination of resolution, sensitivity, and quantitative accuracy for this type of compound. While TLC serves as a valuable, rapid, and low-cost tool for preliminary checks, and GC-MS is excellent for identifying volatile impurities, neither can replace HPLC for definitive purity assessment. qNMR provides an orthogonal and absolute measure of purity, which can be particularly useful for the certification of reference standards. A comprehensive approach to purity assessment may involve the use of HPLC as the primary technique, with TLC and GC-MS employed as complementary methods to build a complete impurity profile of the synthesized this compound.
References
A Comparative Guide to the Kinetic Performance of 6-Iodoindoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the indoline core is a prevalent motif in numerous biologically active compounds. The introduction of substituents onto this framework via cross-coupling reactions is a critical strategy for the synthesis of novel chemical entities. 6-Iodoindoline serves as a highly reactive and versatile building block in this regard, primarily due to the favorable reactivity of the carbon-iodine bond in various palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the kinetic performance of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide leverages well-established principles of aryl halide reactivity and data from analogous iodo-substituted heterocycles to provide a robust comparative framework. This information is intended to aid researchers in reaction design, catalyst selection, and the optimization of reaction conditions.
General Reactivity Trends of Aryl Halides in Cross-Coupling Reactions
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely related to the strength of the carbon-halogen bond. Consequently, the reactivity of aryl halides follows the general trend:
I > Br > Cl > F
This trend indicates that aryl iodides, such as this compound, are generally the most reactive substrates, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their bromo and chloro counterparts.[1]
Comparative Kinetic Data in Key Cross-Coupling Reactions
The following sections present a comparative overview of the expected kinetic performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. The quantitative data is extrapolated from studies on closely related iodo-substituted aromatic and heterocyclic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The enhanced reactivity of aryl iodides is well-documented in this transformation.[1][2]
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Very High | 0.5 - 6 hours | > 90% | Often proceeds at room temperature or with mild heating. Lower catalyst loadings are typically sufficient.[1] |
| 6-Bromoindoline | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalytic systems compared to the iodo analog.[3] |
| 6-Chloroindoline | Low | > 24 hours | < 60% | Challenging substrate that often necessitates specialized, bulky phosphine ligands and forcing conditions to achieve reasonable yields.[3][4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While aryl iodides are reactive, their reactivity can sometimes be tempered by the formation of off-cycle palladium-iodide complexes.[5] However, the development of specialized ligands has largely overcome this limitation.[5]
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | High | 1 - 8 hours | > 85% | Efficient coupling with a wide range of amines. Bidentate phosphine ligands can accelerate the reaction by preventing the formation of unreactive palladium iodide dimers.[5] |
| 6-Bromoindoline | High | 4 - 18 hours | 80 - 95% | A very common and effective substrate for this reaction. |
| 6-Chloroindoline | Moderate | 12 - 36 hours | 60 - 85% | Requires more specialized and often more expensive catalyst systems to achieve high yields. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Aryl iodides are the most reactive partners for this transformation.[6][7]
| Substrate | Relative Reactivity | Activation Enthalpy (ΔH‡) | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Very High | 48-62 kJ mol⁻¹ (for analogous ArI)[8] | 0.5 - 4 hours | > 90% | Often proceeds efficiently at room temperature, especially with a copper(I) co-catalyst.[6] |
| 6-Bromoindoline | High | 54-82 kJ mol⁻¹ (for analogous ArBr)[8] | 4 - 16 hours | 70 - 90% | Typically requires heating to achieve good reaction rates. |
| 6-Chloroindoline | Very Low | 95-144 kJ mol⁻¹ (for analogous ArCl)[8] | > 48 hours | < 40% | Generally not a preferred substrate for Sonogashira coupling and requires harsh conditions. |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reactivity trend of aryl halides is also pronounced in this reaction.[9][10]
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Very High | 1 - 5 hours | > 90% | Highly efficient, often requiring lower catalyst loadings and milder bases. |
| 6-Bromoindoline | High | 5 - 20 hours | 75 - 90% | A common and effective substrate for the Heck reaction. |
| 6-Chloroindoline | Low | > 24 hours | < 50% | Generally challenging and requires high temperatures and specialized catalyst systems. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. Below are general methodologies for monitoring the kinetics of cross-coupling reactions.
General Experimental Setup for Kinetic Monitoring
A typical setup involves a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon or nitrogen). Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched to stop the reaction before analysis.
Method 1: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Analysis
-
Reaction Setup: In a reaction vial, combine the haloindoline (e.g., this compound, 0.1 mmol), the coupling partner (e.g., arylboronic acid for Suzuki, 0.12 mmol), the base (e.g., K₂CO₃, 0.2 mmol), and a suitable internal standard in the chosen solvent.
-
Initiation: Add the palladium catalyst solution to initiate the reaction.
-
Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., a solution of a strong chelating agent like EDTA to stop the catalytic reaction).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant and product over time relative to the internal standard.
Method 2: In-situ Spectroscopic Monitoring (e.g., ReactIR)
-
Reaction Setup: Assemble the reaction in a specialized reactor equipped with an in-situ IR probe.
-
Data Acquisition: Continuously record the IR spectra throughout the course of the reaction.
-
Data Analysis: Monitor the change in absorbance of characteristic vibrational bands of the reactants and products over time to generate kinetic profiles.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling reaction and a typical experimental workflow for kinetic analysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for kinetic analysis of a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
side-by-side comparison of different cross-coupling methods for 6-Iodoindoline
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like indoline is a cornerstone of modern synthesis. This guide provides a side-by-side comparison of prominent cross-coupling methods for the derivatization of 6-iodoindoline, offering a critical evaluation of their performance based on experimental data.
The indoline nucleus is a privileged scaffold in medicinal chemistry, and the carbon-iodine bond at the 6-position offers a versatile handle for introducing molecular diversity through transition-metal catalyzed cross-coupling reactions. This document outlines and compares the application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings for the functionalization of this compound, presenting key quantitative data in a comparative table and providing detailed experimental protocols for each method.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance of different cross-coupling methods with this compound, providing a comparative overview of reaction yields and conditions.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99[1] |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | Toluene | 80 | 36 | ~90 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | High |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | High |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | Moderate-High |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
Add potassium phosphate (2.0 mmol).
-
The vessel is evacuated and backfilled with argon.
-
Add dioxane (4 mL) and water (1 mL).
-
The reaction mixture is stirred at 60 °C for 5-8 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Heck Reaction
This protocol is based on a general procedure for the Heck reaction of aryl iodides.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium acetate (NaOAc)
-
Toluene
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol) in toluene (5 mL).
-
Add styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and sodium acetate (1.5 mmol).
-
The flask is purged with argon and heated to 80 °C for 36 hours.
-
After cooling, the mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the desired product.
Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flask containing this compound (1.0 mmol) in THF (10 mL) under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add triethylamine (2.0 mmol) followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by column chromatography affords the coupled product.
Buchwald-Hartwig Amination
This protocol follows a general procedure for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Finally, add morpholine (1.2 mmol).
-
The tube is sealed and heated at 100 °C for 12 hours.
-
After cooling, the reaction mixture is diluted with ether, filtered through celite, and concentrated.
-
The crude product is purified by flash chromatography.
Stille Coupling
This protocol is based on a general procedure for the Stille coupling of aryl iodides.
Materials:
-
This compound
-
(Tributylstannyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
Procedure:
-
A mixture of this compound (1.0 mmol), (tributylstannyl)benzene (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in toluene (10 mL) is degassed with argon.
-
The reaction mixture is heated to 110 °C for 16 hours in a sealed tube.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of potassium fluoride and stirred for 30 minutes.
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A typical experimental workflow for a cross-coupling reaction.
References
Validating the Mechanism of 6-Iodoindoline in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the probable reaction mechanism of 6-iodoindoline in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct mechanistic studies on this compound, this analysis is supported by extensive experimental data from analogous iodo-aromatic systems. We will objectively compare this well-established palladium-catalyzed route with alternative copper-catalyzed and metal-free methodologies for biaryl synthesis, offering a comprehensive overview for researchers in organic synthesis and drug development.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] For a substrate such as this compound, this reaction offers a powerful tool for the synthesis of complex molecules. The generally accepted mechanism for this reaction, involving a Pd(0)/Pd(II) catalytic cycle, is well-supported by kinetic studies and the isolation of intermediates in related systems.[5][6][7][8] This guide will delve into the experimental evidence validating this mechanism and compare its performance with emerging copper-catalyzed and metal-free alternatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction of this compound with an organoboron reagent is proposed to proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][9][10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of this compound to a low-valent palladium(0) complex. This is often the rate-determining step for aryl iodides.[7][11]
2. Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. This step requires the activation of the boronic acid with a base.[2]
3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst.[7]
Experimental Validation from Analogous Systems
Kinetic studies on similar aryl halides provide strong evidence for this proposed mechanism. For instance, Hammett plots for the Suzuki-Miyaura coupling of substituted aryl iodides often show a positive ρ value, indicating that electron-withdrawing groups on the aryl halide accelerate the reaction by facilitating the oxidative addition step.[11] Furthermore, the effect of substituents on the arylboronic acid has been studied, with electron-donating groups generally favoring the transmetalation step.[12]
Comparative Analysis of Coupling Methodologies
While the palladium-catalyzed Suzuki-Miyaura reaction is highly reliable, alternative methods are continuously being developed to address factors like catalyst cost, toxicity, and air sensitivity.
Performance Comparison
| Feature | Palladium-Catalyzed Suzuki | Copper-Catalyzed Coupling | Metal-Free Coupling |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Cu(I) or Cu(II) salts (e.g., CuI, Cu₂O) | Typically uses hypervalent iodine reagents or photoredox catalysts |
| Reaction Conditions | Mild to moderate temperatures (RT to 120 °C) | Often requires higher temperatures (100-140 °C) | Varies widely, can be mild (photocatalysis) or require harsh conditions |
| Substrate Scope | Very broad, tolerates a wide range of functional groups | Good, but can be sensitive to certain functional groups | Generally more limited compared to metal-catalyzed methods |
| Yields | Generally high to excellent | Moderate to high | Can be variable, often lower than metal-catalyzed reactions |
| Toxicity | Palladium is a heavy metal with toxicity concerns | Copper is less toxic than palladium | Avoids transition metal toxicity, but reagents can have their own hazards |
Mechanistic Comparison
Caption: Simplified comparison of the key mechanistic pathways.
Experimental Protocols
The following are generalized experimental protocols based on established procedures for analogous aryl iodides.[13][14][15][16]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (4:1, 5 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, arylboronic acid, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Add DMF and seal the tube.
-
Heat the reaction mixture at 130 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify by column chromatography.
Data Presentation
The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling of various aryl iodides with phenylboronic acid, providing an expected performance baseline for this compound.
| Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 |
| 1-Iodonaphthalene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 98 |
| 3-Iodopyridine | Pd₂(dba)₃ / XPhos | CsF | THF | 70 | 24 | 85 |
Experimental Workflow Visualization
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a highly effective and versatile method for the synthesis of biaryl compounds from substrates like this compound. Its mechanism is well-understood and supported by a wealth of experimental data from analogous systems. While copper-catalyzed and metal-free alternatives offer potential advantages in terms of cost and toxicity, they often come with trade-offs in terms of reaction conditions and substrate scope. The choice of methodology should be guided by the specific requirements of the synthetic target, including functional group compatibility, scalability, and green chemistry considerations. Further direct mechanistic studies on this compound would be beneficial to fully elucidate its reactivity profile.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. rsc.org [rsc.org]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Iodoindoline: A Procedural Guide
For Immediate Release
Proper management and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 6-iodoindoline, a halogenated organic compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.
I. Understanding the Hazard Profile of this compound
Before handling this compound, it is crucial to be fully aware of its associated hazards. This compound is classified as hazardous, and understanding its properties is the first step toward safe handling and disposal.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Eye Irritation: Causes serious eye irritation.
-
Environmental Hazard: Very toxic to aquatic life.
| Property | Value | Reference |
| Melting Point | 51 - 54 °C (124 - 129 °F) | Sigma-Aldrich |
| Boiling Point | 253 - 254 °C (487 - 489 °F) | Sigma-Aldrich |
| Log Pow | 2.14 (Bioaccumulation is not expected) | Sigma-Aldrich |
| Hazard Statements | H302, H311, H319, H400 | Sigma-Aldrich |
| Precautionary Codes | P264, P270, P273, P280, P301+P312+P330, P302+P352+P312, P305+P351+P338, P337+P313, P361+P364, P391, P405 | Sigma-Aldrich |
II. Essential Personal Protective Equipment (PPE)
Due to the toxic nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone activities.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with a specific focus on its classification as a halogenated organic compound.
Step 1: Segregation and Containment
-
Waste Identification: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing papers, pipette tips), must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.
-
Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste streams. Do not mix with other waste to prevent dangerous reactions.[1]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[1]
-
Content Declaration: The label must also include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Environmental Hazard").
Step 3: Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated. It must be secure and away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2][3] Keep the container closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Professional Disposal: Never dispose of this compound down the drain or in regular trash.
-
Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, providing an accurate description of the waste.
IV. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a designated hazardous waste container. Ensure the area is well-ventilated. For large spills, contact your institution's emergency response team.
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
